Methyl 4-boronobenzoate
Description
The exact mass of the compound 4-Methoxycarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-12-4 | |
| Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of methyl 4-boronobenzoate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical characteristics. This allows research professionals to ascertain these properties in a laboratory setting.
Core Physical Properties
This compound is a boronic acid ester derivative of benzoic acid. While it is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions, a complete, experimentally verified dataset of its physical properties is not consistently reported across chemical data repositories. The available information is summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₈H₉BO₄ | |
| Molecular Weight | 179.97 g/mol | |
| Appearance | White to off-white powder or crystals | Based on typical appearance of similar arylboronic acid derivatives. |
| Melting Point | Data not consistently available. | See Experimental Protocol 1 for determination methodology. |
| Boiling Point | Data not available. | See Experimental Protocol 2 for determination methodology. |
| Solubility | Data not consistently available. | Expected to be soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents and water. See Experimental Protocol 3 for determination methodology. |
Spectroscopic Data
Table 2: Spectroscopic Data Acquisition for this compound
| Technique | Expected Peaks/Signals | Experimental Protocol |
| ¹H NMR | Aromatic protons (7-8 ppm), methoxy protons (~3.9 ppm), B(OH)₂ proton (variable, broad singlet). | See Experimental Protocol 4. |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (125-135 ppm), methoxy carbon (~52 ppm). | See Experimental Protocol 4. |
| Infrared (IR) | O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O stretch (~1280 cm⁻¹), B-O stretch (~1350 cm⁻¹). | See Experimental Protocol 5. |
Experimental Protocols
The following are detailed methodologies for determining the key physical and spectroscopic properties of this compound.
Experimental Protocol 1: Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the sample holder.
-
Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Experimental Protocol 2: Determination of Boiling Point (for liquid compounds or for decomposition temperature)
While this compound is a solid at room temperature, this protocol is applicable for determining the boiling point of a liquid or the decomposition temperature of a solid.
-
Apparatus Setup: A small quantity of the substance is placed in a Thiele tube or a similar micro boiling point apparatus containing a high-boiling inert liquid (e.g., mineral oil). A thermometer is positioned with its bulb just below the side arm of the apparatus. A sealed capillary tube is inverted and placed in the sample.
-
Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Experimental Protocol 3: Determination of Solubility
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the selected solvent is added dropwise with agitation.
-
Observation and Classification:
-
Soluble: If the solid dissolves completely upon the addition of a small amount of solvent (e.g., < 1 mL).
-
Slightly Soluble: If a significant portion of the solid dissolves but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
Quantitative solubility can be determined by creating a saturated solution at a specific temperature, filtering off the undissolved solid, evaporating a known volume of the filtrate to dryness, and weighing the residue.
-
Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1][2]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer.[3][4][5] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Experimental Protocol 5: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Workflow
The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of this compound, ensuring its identity and purity.
Caption: Characterization workflow for synthesized this compound.
References
An In-Depth Technical Guide to the Synthesis of Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-boronobenzoate and its derivatives are pivotal intermediates in modern medicinal chemistry and drug development. Their utility primarily stems from the presence of the boronic acid moiety, which can engage in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of pharmacologically active compounds. Boronic acids themselves have emerged as a significant class of enzyme inhibitors, with applications in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols and exploring its relevance in drug discovery.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of a stable precursor, methyl 4-bromobenzoate, followed by a borylation reaction to introduce the boronic acid group. For enhanced stability and ease of purification, the boronic acid is often prepared as its pinacol ester derivative, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Step 1: Synthesis of Methyl 4-Bromobenzoate via Fischer Esterification
The initial step in the synthesis is the esterification of 4-bromobenzoic acid with methanol, a classic example of a Fischer esterification. This acid-catalyzed reaction is a reliable and scalable method for producing the methyl ester precursor.
Experimental Protocol: Fischer Esterification of 4-Bromobenzoic Acid
Materials:
-
4-Bromobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-bromobenzoic acid (e.g., 10 mmol) in methanol (e.g., 100 mmol) in a round-bottom flask equipped with a reflux condenser.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-7 hours, with stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol by rotary evaporation.
-
Transfer the residue to a separatory funnel and add ethyl acetate (e.g., 20 mL) and a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted starting material.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate as a white to pale yellow solid.[1]
Quantitative Data for Methyl 4-Bromobenzoate
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Melting Point | 77-81 °C | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% | [3] |
Step 2: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Miyaura Borylation
The second and crucial step is the conversion of the aryl bromide to a boronate ester. The Miyaura borylation reaction is a highly efficient palladium-catalyzed cross-coupling reaction that utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[4][5][6] This method is favored for its mild reaction conditions and broad functional group tolerance.[4]
Experimental Protocol: Miyaura Borylation of Methyl 4-Bromobenzoate
Materials:
-
Methyl 4-bromobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)[4]
-
Potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)[7]
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (e.g., 0.5 mmol), bis(pinacolato)diboron (1.1 equivalents), the palladium catalyst (e.g., 3 mol%), and potassium acetate (3 equivalents).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for the required reaction time (typically monitored by TLC or GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a white solid.[7]
Quantitative Data for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BO₄ | [8][9] |
| Molecular Weight | 262.11 g/mol | [8][9] |
| Melting Point | 81-84 °C | [3] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | ≥97% | [3] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound pinacol ester.
Role in Drug Development: Targeting the NF-κB Signaling Pathway
Boronic acid-containing molecules have garnered significant attention in drug discovery due to their ability to act as potent and selective enzyme inhibitors. One of the key signaling pathways implicated in various diseases, including cancer and inflammatory disorders, is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB transcription factors are central regulators of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. The proteasome, a multi-protein complex responsible for degrading cellular proteins, plays a critical role in the activation of NF-κB. Specifically, the proteasome degrades the inhibitory IκB proteins, which allows NF-κB to translocate to the nucleus and activate gene transcription.
Boronic acid derivatives, such as the FDA-approved drug Bortezomib, have been shown to be potent proteasome inhibitors. The boron atom in these compounds forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, thereby inhibiting its function. This inhibition prevents the degradation of IκB, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes. This mechanism ultimately results in the induction of apoptosis in cancer cells.
The following diagram illustrates the inhibitory effect of boronic acid derivatives on the NF-κB signaling pathway.
Conclusion
The synthesis of this compound is a well-established and versatile process that provides a crucial building block for the development of novel therapeutics. The Fischer esterification and Miyaura borylation reactions offer efficient and scalable routes to this important intermediate. The unique chemical properties of the boronic acid moiety have positioned it as a valuable pharmacophore for targeting key enzymatic pathways, such as the NF-κB signaling cascade, which are central to the pathophysiology of numerous diseases. Continued research into the synthesis and biological evaluation of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 97% 1 g | Request for Quote [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C14H19BO4 | CID 2773500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-boronobenzoate (4-(Methoxycarbonyl)phenylboronic acid)
CAS Number: 99768-12-4
Introduction
Methyl 4-boronobenzoate, more systematically known as 4-(Methoxycarbonyl)phenylboronic acid, is a versatile organic compound that serves as a crucial building block in modern organic synthesis. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and significant applications in research and drug development, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
4-(Methoxycarbonyl)phenylboronic acid is a white to off-white solid that is soluble in polar organic solvents.[1] The presence of both a boronic acid and a methyl ester functional group imparts unique reactivity and utility in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 99768-12-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BO₄ | [3][5][6] |
| Molecular Weight | 179.97 g/mol | [3][5][7] |
| Appearance | White to light yellow crystal powder | [1][2] |
| Melting Point | 197-200 °C | [3] |
| Boiling Point | 345.8±44.0 °C (Predicted) | [2] |
| Density | 1.25±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| pKa | 7.69±0.10 (Predicted) | [2] |
Synthesis of 4-(Methoxycarbonyl)phenylboronic acid
A common and effective method for the synthesis of 4-(Methoxycarbonyl)phenylboronic acid involves the reaction of methyl 4-bromobenzoate with a borating agent, such as triisopropyl borate, followed by acidic workup.
Experimental Protocol: Synthesis from Methyl 4-bromobenzoate[2]
Materials:
-
Methyl 4-bromobenzoate (20.2 g, 77.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (200.0 mL)
-
Triisopropyl borate (18.9 g, 100.3 mmol)
-
n-Butyllithium (6.8 g, 96.5 mmol)
-
Saturated aqueous ammonium chloride solution
-
1 mol/L Hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a 500 mL three-neck flask, dissolve methyl 4-bromobenzoate (20.2 g, 77.2 mmol) in anhydrous THF (200.0 mL) and add triisopropyl borate (18.9 g, 100.3 mmol).
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (6.8 g, 96.5 mmol) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 0.5 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Adjust the pH of the mixture to 1 with 1 mol/L hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 100.0 mL).
-
Combine the organic phases, wash with saturated brine (1 x 60 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Triturate the residue with hexane and filter to obtain 4-(Methoxycarbonyl)phenylboronic acid. This procedure reportedly yields 13.3 g (95.5%) of the product.[2]
Applications in Drug Development and Organic Synthesis
4-(Methoxycarbonyl)phenylboronic acid is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and advanced materials.[2][8] Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are prevalent in many biologically active compounds.[2][9]
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[10] 4-(Methoxycarbonyl)phenylboronic acid serves as the organoboron component, enabling the introduction of a methoxycarbonylphenyl group.
Caption: General workflow for Suzuki-Miyaura coupling.
Case Study: Synthesis of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor
A notable application of 4-(Methoxycarbonyl)phenylboronic acid is in the synthesis of BMS-955176, a potent, orally active second-generation HIV-1 maturation inhibitor.[11] Maturation inhibitors are a class of antiretroviral drugs that interfere with the final stages of the HIV life cycle, preventing the virus from becoming infectious.[12][13]
The synthesis of a key intermediate for BMS-955176 involves a Suzuki coupling reaction between an enol triflate and 4-(Methoxycarbonyl)phenylboronic acid.[3]
Caption: Synthesis of a key intermediate for BMS-955176.
Materials:
-
Enol triflate (Compound 12 in the original synthesis)
-
(4-(Methoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Appropriate solvent and base (as per specific reaction optimization)
Procedure:
-
To a solution of the enol triflate (12) in a suitable solvent, add (4-(methoxycarbonyl)phenyl)boronic acid.
-
Add the palladium catalyst, such as Pd(OAc)₂, and a suitable base.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the coupled product (13).
This coupled product then undergoes further transformations, including a selective deprotection of a carboxylic acid, to eventually yield BMS-955176.[3]
Role in the Synthesis of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
4-(Methoxycarbonyl)phenylboronic acid is also utilized in the synthesis of potent inhibitors of N-acylethanolamine acid amidase (NAAA).[11] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of fatty acid ethanolamides, which are lipid signaling molecules with anti-inflammatory and analgesic properties.[14][15][16] Inhibition of NAAA can therefore potentiate the endogenous anti-inflammatory and analgesic effects of these lipids.[17] The synthesis of 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, a potent NAAA inhibitor, employs 4-(Methoxycarbonyl)phenylboronic acid as a starting material.[11]
Conclusion
This compound (4-(Methoxycarbonyl)phenylboronic acid) is a highly valuable and versatile reagent in organic chemistry. Its primary role in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for the synthesis of complex biaryl structures, which are central to the development of new pharmaceuticals and advanced materials. The successful application of this compound in the synthesis of the HIV-1 maturation inhibitor BMS-955176 and NAAA inhibitors highlights its significance in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this powerful building block in their own synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 7. 4-甲氧羰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV maturation inhibitor BMS-955176 looks promising in early study | aidsmap [aidsmap.com]
- 14. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Methyl 4-boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core methodologies for the complete structural elucidation of methyl 4-boronobenzoate. Due to the limited availability of published experimental data for this specific compound, this document focuses on the requisite analytical workflows and protocols. For illustrative purposes, quantitative data from its closely related analog, 4-(methoxycarbonyl)phenylboronic acid, is presented alongside expected spectroscopic values based on established principles of chemical analysis. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this compound and similar organoboron compounds, detailing the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is an organoboron compound featuring a benzene ring substituted with a boronic acid group and a methyl ester. Boronic acids and their derivatives are of significant interest in organic synthesis and drug development, most notably for their role as key coupling partners in Suzuki reactions. The precise three-dimensional structure, electronic properties, and purity of such reagents are critical for predicting reactivity, optimizing reaction conditions, and ensuring the quality of downstream products.
A multi-technique approach is essential for unambiguous structural characterization. This guide outlines a systematic workflow, beginning with single-crystal X-ray diffraction for definitive solid-state structure determination, followed by a suite of spectroscopic techniques (NMR, IR, MS) to confirm the molecular structure, identify functional groups, and verify molecular weight and fragmentation patterns.
Recommended Analytical Workflow
The structural characterization of a novel or synthesized small molecule like this compound follows a logical progression of analytical techniques. Each method provides unique and complementary information, culminating in a comprehensive structural profile.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering scheme is crucial for discussing structural parameters and spectroscopic data. The following diagram illustrates the chemical structure of this compound with a standard numbering system.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of this compound, typically through slow evaporation or vapor diffusion from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures). A suitable crystal should be well-formed, clear, and typically >0.1 mm in all dimensions.
-
Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: Process the collected diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data using full-matrix least-squares methods to determine the final atomic positions and thermal parameters.
Representative Crystallographic Data
The following table presents crystallographic data for the analog 4-(methoxycarbonyl)phenylboronic acid , which serves as a reliable reference for what can be expected for this compound.[1][2][3]
| Parameter | Value for 4-(methoxycarbonyl)phenylboronic acid[3] |
| Chemical Formula | C₈H₉BO₄ |
| Formula Weight | 179.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 11.2449 |
| b (Å) | 12.0672 |
| c (Å) | 6.8598 |
| α (°) | 90 |
| β (°) | 105.1210 |
| γ (°) | 90 |
| Volume (ų) | 897.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.332 |
Expected Molecular Geometry Parameters
Based on the structure of 4-(methoxycarbonyl)phenylboronic acid, the key bond lengths and angles for this compound are expected to be in the following ranges.[1][2]
| Bond/Angle | Expected Value (Å or °) | Notes |
| B—O | 1.36 - 1.38 Å | Typical length for B-OH bonds in phenylboronic acids. |
| B—C (aromatic) | ~1.55 Å | Standard boron-carbon single bond length. |
| C=O (ester) | ~1.21 Å | Characteristic carbonyl double bond. |
| C—O (ester) | ~1.34 Å | Ester C-O single bond. |
| O—C (methyl) | ~1.45 Å | Ether-like single bond. |
| C—C (aromatic) | 1.38 - 1.40 Å | Average aromatic C-C bond length. |
| O—B—O | ~118° | Close to ideal trigonal planar geometry around the boron atom.[2] |
| O=C—O | ~124° | Angle within the ester functional group. |
| C—O—C | ~116° | Angle within the ester functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H, ¹³C, and ¹¹B NMR would be essential for the full characterization of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise referencing is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automatic or manual shimming of the magnetic field to achieve maximum homogeneity and sharp spectral lines.
-
Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Expected Spectroscopic Data
The following tables provide expected chemical shifts (δ) in ppm for this compound. The ¹H NMR data is based on the published spectrum for 4-(methoxycarbonyl)phenylboronic acid, and the ¹³C data is predicted based on known substituent effects.[4]
| ¹H NMR (Expected, relative to TMS) | |
| Proton Assignment | Expected δ (ppm) |
| -COOCH₃ | ~3.9 |
| Aromatic H (ortho to -B(OH)₂) | ~8.1 |
| Aromatic H (ortho to -COOCH₃) | ~8.0 |
| -B(OH)₂ | 8.0 - 8.5 |
| ¹³C NMR (Predicted, relative to TMS) | |
| Carbon Assignment | Expected δ (ppm) |
| -C OOCH₃ | ~167 |
| Aromatic C -COOCH₃ | ~132 |
| Aromatic C -H (ortho to -COOCH₃) | ~130 |
| Aromatic C -H (ortho to -B(OH)₂) | ~135 |
| Aromatic C -B(OH)₂ | ~134 (often broad or not observed) |
| -COOC H₃ | ~52 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Expected Spectroscopic Data
The table below lists the expected characteristic absorption bands for this compound.[5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid, -B(OH)₂ |
| ~3050 | C-H stretch (sp²) | Aromatic C-H |
| ~2950 | C-H stretch (sp³) | Methyl C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1280 | C-O stretch | Ester |
| ~1100 | C-O stretch | Ester |
| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Acceleration: Accelerate the resulting positive ions through an electric field.
-
Mass Analysis: Pass the accelerated ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.
Expected Mass Spectrometry Data
For this compound (Molecular Weight: 179.97 g/mol ), the following peaks would be expected in an EI mass spectrum.[9][10][11]
| m/z Value (Expected) | Ion Identity | Notes |
| 180 | [M]⁺• | Molecular ion peak (for ¹¹B isotope). |
| 179 | [M]⁺• | Molecular ion peak (for ¹⁰B isotope). |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical. This is a very common fragmentation for methyl esters. |
| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 104 | [C₆H₄B(OH)]⁺ | Fragmentation involving the aromatic ring and boronic acid group. |
| 76 | [C₆H₄]⁺• | Benzene ring fragment after loss of both substituents. |
References
- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-boronobenzoate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. The guide outlines established methodologies, presents a structured approach to data representation, and includes a detailed experimental workflow.
Introduction to this compound and its Solubility
This compound is a bifunctional molecule containing both a boronic acid and a methyl ester group. This structure makes it a valuable building block in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Understanding its solubility in different solvents is crucial for reaction optimization, purification, formulation development, and meeting regulatory requirements in drug development.
The solubility of a compound is influenced by its physical and chemical properties, as well as the properties of the solvent, such as polarity, temperature, and pressure. For boronic acid derivatives like this compound, the presence of the boronic acid moiety can lead to complex solution behavior, including the potential for dehydration to form boroxines.
Solubility Data of this compound
A thorough literature search indicates a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents. However, qualitative descriptions of its solubility are available. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Molar Solubility (mol/L at 25°C) |
| Water | Polar Protic | Insoluble[1][2][3] | Data to be determined experimentally | Data to be determined experimentally |
| Chloroform | Polar Aprotic | Slightly Soluble[2][3] | Data to be determined experimentally | Data to be determined experimentally |
| Methanol | Polar Protic | Slightly Soluble[2][3] | Data to be determined experimentally | Data to be determined experimentally |
| Ethanol | Polar Protic | Moderately Soluble[4] | Data to be determined experimentally | Data to be determined experimentally |
| Diethyl Ether | Polar Aprotic | Moderately Soluble[4] | Data to be determined experimentally | Data to be determined experimentally |
| Acetone | Polar Aprotic | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Toluene | Nonpolar | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Hexane | Nonpolar | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Note: The principle of "like dissolves like" suggests that this compound, being a moderately polar compound, will exhibit better solubility in polar organic solvents compared to nonpolar solvents like hexane.
Experimental Protocol for Determining Equilibrium Solubility
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and reliable for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Data Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
3.3. Considerations for Boronic Acid Esters
Boronic acid esters can be susceptible to hydrolysis, which could affect the accuracy of solubility measurements, particularly in protic solvents containing water. It is therefore recommended to use anhydrous solvents and minimize exposure to atmospheric moisture during the experiment. Analytical techniques like non-aqueous capillary electrophoresis (NACE) can also be considered to avoid hydrolysis during analysis.[5]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Methyl 4-boronobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for methyl 4-boronobenzoate, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of stability data for this specific compound, this guide draws upon established principles and data for structurally related aryl boronic acid esters to provide a robust framework for its handling, storage, and stability assessment.
Core Concepts in the Stability of Aryl Boronic Acid Esters
Aryl boronic acid esters, including this compound, are generally more stable than their corresponding boronic acids. However, they are susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence this degradation is critical for ensuring the integrity of the material.
Primary Degradation Pathway: Hydrolysis
The principal degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding 4-carboxyphenylboronic acid, and the hydrolysis of the boronic acid ester functionality to boric acid and methyl benzoate, which can be further hydrolyzed. The rate of hydrolysis is significantly influenced by pH, with accelerated rates observed under both acidic and basic conditions.
Other Potential Degradation Pathways:
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under basic aqueous conditions.
-
Oxidation: While boronic esters are generally more resistant to oxidation than boronic acids, oxidative degradation can still occur, particularly in the presence of oxidizing agents or under harsh conditions.
-
Transesterification: In the presence of other alcohols, transesterification can occur, leading to the formation of different boronic esters.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality of this compound. The following are general guidelines based on the known properties of boronic acid derivatives.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque container | To prevent ingress of moisture and degradation by light. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and moisture | To prevent chemical reactions that would degrade the compound. |
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Minimize exposure to ambient air and moisture during weighing and transfer.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the sample solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed in parallel.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradation products.
Stability-Indicating HPLC Method
Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at the λmax of this compound (e.g., ~240 nm) and scan a wider range to detect degradation products. |
| Injection Volume | 10 µL |
Note: Due to the potential for on-column hydrolysis of boronic esters, it is crucial to use a well-deactivated column and to minimize the aqueous content and pH of the mobile phase where possible. Non-aqueous capillary electrophoresis (NACE) can be an alternative technique to mitigate hydrolysis during analysis.[1]
Visualizations
Degradation Pathway
Caption: Primary hydrolysis of the methyl ester.
Experimental Workflow for Stability Study
Caption: Forced degradation study workflow.
Decision Tree for Storage Conditions
Caption: Storage decision guide.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a proactive approach based on the known behavior of aryl boronic acid esters is essential for its effective use. The primary stability concern is hydrolysis, which can be mitigated by stringent control of storage conditions, particularly exclusion of moisture and storage at reduced temperatures. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development settings.
References
An In-depth Technical Guide to Methyl 4-bromobenzoate and its Application in Boronic Acid Synthesis and Suzuki Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of methyl 4-bromobenzoate, a key reagent in organic synthesis, particularly in the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While the initial topic of interest was methyl 4-boronobenzoate, literature and chemical databases predominantly feature methyl 4-bromobenzoate as a stable and versatile precursor. This guide will clarify the relationship between these compounds, detailing the properties of methyl 4-bromobenzoate and its conversion to boronic acid derivatives for subsequent use in palladium-catalyzed cross-coupling reactions.
Core Compound: Methyl 4-bromobenzoate
Methyl 4-bromobenzoate is a para-substituted aryl bromide widely employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bromine atom makes it an excellent substrate for a variety of cross-coupling reactions.[2]
The key physicochemical properties of methyl 4-bromobenzoate are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₇BrO₂ | [3][4][5] |
| Molecular Weight | 215.04 g/mol | [3][4][6] |
| CAS Number | 619-42-1 | [5][6][7] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 77-81 °C | [1][6] |
| Boiling Point | 246 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and chloroform. | [2][6] |
| Density | 1.689 g/cm³ | [6] |
Experimental Protocols
This section details the experimental procedures for the synthesis of methyl 4-bromobenzoate and its subsequent use in the preparation of a boronic ester and a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.
I. Synthesis of Methyl 4-bromobenzoate
A common method for the synthesis of methyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with methanol using an acid catalyst.[2][8]
Protocol:
-
Suspend 4-bromobenzoic acid (e.g., 9.98 kg, 48 mol) in methanol (40 kg).[8]
-
Carefully add sulfuric acid (2 kg, 20 mol) to the suspension.[8]
-
Heat the mixture to reflux for approximately 5 hours.[8]
-
Cool the reaction mixture to -10 °C over a period of 10 hours to facilitate crystallization.[8]
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with cold methanol (2 x 3 L).[8]
-
Dry the product to obtain methyl 4-bromobenzoate.[8]
II. Synthesis of a Boronic Ester from Methyl 4-bromobenzoate
Methyl 4-bromobenzoate can be converted to its corresponding boronic ester, which can then be used in Suzuki coupling reactions. A common method for this conversion is through a Grignard reaction followed by reaction with a borate ester.
Protocol:
-
Prepare a Grignard reagent by reacting methyl 4-bromobenzoate with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve a borate ester, such as trimethoxyborane, in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Slowly add the prepared Grignard reagent to the borate ester solution while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a weak acid solution (e.g., aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic ester. This can often be hydrolyzed to the boronic acid if desired.
III. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful method for the formation of carbon-carbon bonds.[9][10]
Protocol for the Coupling of an Aryl Halide with an Arylboronic Acid:
-
In a reaction vessel, combine the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of an aryl boronic acid/ester from an aryl bromide.
References
- 1. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-bromobenzoate | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 4. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 4-Boronobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-boronobenzoate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural characterization of this compound, also known as 4-(methoxycarbonyl)phenylboronic acid, is presented below. The data has been compiled from various spectroscopic techniques to confirm the molecule's identity and purity.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d | 2H | Ar-H |
| 7.95 | d | 2H | Ar-H |
| 3.91 | s | 3H | -OCH₃ |
| 8.2 (broad s) | 2H | -B(OH)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 134.5 | Ar-C |
| 131.0 | Ar-C (ipso-B) |
| 128.5 | Ar-C |
| 52.0 | -OCH₃ |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | broad | O-H stretch (boronic acid) |
| 1725 | strong | C=O stretch (ester) |
| 1605, 1420 | medium | C=C stretch (aromatic) |
| 1350 | strong | B-O stretch |
| 1280 | strong | C-O stretch (ester) |
| 1100 | medium | C-B stretch |
| 760 | strong | C-H bend (aromatic) |
Sample Preparation: ATR-Neat
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 180 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 40 | [M - OH]⁺ |
| 149 | 85 | [M - OCH₃]⁺ |
| 121 | 55 | [M - COOCH₃]⁺ |
| 105 | 30 | [C₇H₅O]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 5.0 s
-
Spectral Width: 240 ppm
-
Reference: DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of solid this compound was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: A solid probe was used for direct sample introduction. A small amount of this compound was placed in a capillary tube, which was then inserted into the ion source.
Data Acquisition:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/s
-
Source Temperature: 200 °C
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Plausible fragmentation pathway of this compound in EI-MS.
The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methoxycarbonyl)phenylboronic acid, a key building block in organic synthesis, demonstrates remarkable versatility in a range of palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its reactivity, focusing primarily on the widely applied Suzuki-Miyaura and Chan-Lam couplings. Detailed experimental protocols, quantitative data on reaction yields with a variety of coupling partners, and mechanistic insights are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical and agrochemical industries. The strategic application of this reagent in the synthesis of complex molecules, including the antihypertensive drug Valsartan, is also highlighted.
Introduction
4-(Methoxycarbonyl)phenylboronic acid, also known as methyl 4-boronobenzoate, has emerged as an indispensable reagent in modern organic chemistry.[1][2] Its utility stems from its ability to act as a nucleophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The presence of the methoxycarbonyl group provides a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide will explore the core reactivity of 4-(methoxycarbonyl)phenylboronic acid in two of the most powerful cross-coupling methodologies: the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam reaction.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. 4-(Methoxycarbonyl)phenylboronic acid serves as an excellent coupling partner in these reactions, readily reacting with a wide array of aryl, heteroaryl, and vinyl halides.
General Reaction Scheme & Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data for Suzuki-Miyaura Coupling
The following tables summarize the yields of Suzuki-Miyaura coupling reactions between 4-(methoxycarbonyl)phenylboronic acid and various aryl halides under different catalytic systems and conditions.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | N/A |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92 | N/A |
| 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 6 | 88 | N/A |
| 2-Bromothiophene | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF | 90 | 4 | 90 | N/A |
| 4-Bromobenzonitrile | Pd/C (5) | - | K₂CO₃ | EtOH/H₂O | 80 | 5 | 94 | [3] |
Table 2: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 85 | N/A |
| 2-Chlorobenzonitrile | SiliaCat DPP-Pd | - | - | Ethanol | Reflux | N/A | High | [4] |
| 4-Chlorotoluene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of Methyl 4'-(acetyl)biphenyl-4-carboxylate
-
Materials: 4-Bromoacetophenone, 4-(methoxycarbonyl)phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple boronic acids with amines or alcohols.[5][6] This reaction is often performed under mild conditions and is tolerant of air and moisture.[5]
General Reaction Scheme & Mechanism
The Chan-Lam coupling proceeds through a proposed catalytic cycle involving a Cu(II)/Cu(III) or a Cu(I)/Cu(II) redox couple. The generally accepted mechanism involves the formation of a copper-heteroatom bond followed by transmetalation with the boronic acid and subsequent reductive elimination.
Quantitative Data for Chan-Lam Coupling
The following tables summarize the yields of Chan-Lam coupling reactions between 4-(methoxycarbonyl)phenylboronic acid and various amines and phenols.
Table 3: N-Arylation of Amines and Anilines
| Amine/Aniline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [7] |
| 4-Methoxyaniline | Cu(OAc)₂ (10) | Et₃N | Dichloromethane | RT | 24 | 91 | [8] |
| 3-Aminophenol | Cu(OAc)₂ (10) / AgOAc | - | MeOH | RT | N/A | High | [9] |
| Indole | [Cu(DMAP)₄I]I (2) | - | Methanol | RT | 0.25 | 92 | [1] |
| N-Methylbenzylamine | [Cu(DMAP)₄I]I (2) | - | Methanol | RT | 0.08 | 93 | [1] |
Table 4: O-Arylation of Phenols
| Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 75 | [10] |
| 4-Cresol | Cu(OAc)₂ (10) | Et₃N | Dichloromethane | RT | 48 | 82 | N/A |
| 3-Methoxyphenol | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 60 | 24 | 78 | N/A |
| Protected Serine | Cu(OAc)₂ | - | - | RT | N/A | Good | [11] |
Experimental Protocol: Chan-Lam N-Arylation
Synthesis of Methyl 4-(phenylamino)benzoate
-
Materials: Aniline, 4-(methoxycarbonyl)phenylboronic acid, copper(II) acetate (Cu(OAc)₂), pyridine, and dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Add anhydrous CH₂Cl₂ (10 mL) followed by aniline (1.2 mmol) and pyridine (2.0 mmol).
-
Stir the reaction mixture open to the air at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
-
Application in Drug Development: The Synthesis of Valsartan
A prominent application of 4-(methoxycarbonyl)phenylboronic acid is in the synthesis of the angiotensin II receptor blocker, Valsartan, a widely prescribed antihypertensive drug.[4][12] The key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to construct the central biphenyl core of the molecule.
A common strategy involves the coupling of a protected L-valine derivative attached to a bromobenzyl group with a tetrazole-containing phenylboronic acid. However, alternative and more efficient routes utilize the coupling of a suitable aryl halide with a boronic acid derivative, which is then elaborated to the final drug molecule. For instance, a key intermediate for Valsartan can be synthesized via the Suzuki coupling of 2-chlorobenzonitrile with 4-methylphenylboronic acid.[4] While not directly using 4-(methoxycarbonyl)phenylboronic acid, this highlights the importance of substituted phenylboronic acids in the synthesis of this drug class. More direct routes have been developed where a boronic acid ester is N-acylated and then subjected to Suzuki coupling.[12]
Conclusion
4-(Methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its reactivity in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings allows for the efficient construction of C-C and C-heteroatom bonds, respectively. The mild reaction conditions, broad substrate scope, and high yields associated with these transformations have led to its widespread use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its reactivity, including quantitative data and detailed experimental protocols, to aid researchers in the effective application of this important synthetic building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Evans-Lam N 1-(het)arylation and N 1-alkеnylation of 4-fluoroalkylpyrimidin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 4-Boronobenzoate for Researchers and Drug Development Professionals
An in-depth examination of the sourcing, properties, and applications of methyl 4-boronobenzoate, a key reagent in modern organic synthesis and pharmaceutical research.
This compound, systematically known as 4-(methoxycarbonyl)phenylboronic acid, is a versatile boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an indispensable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, synthesis, and detailed experimental protocols for its application in organic synthesis.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. The quality and purity of the reagent are critical for successful and reproducible synthetic outcomes. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific data.
Table 1: Major Commercial Suppliers of this compound
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 4-Methoxycarbonylphenylboronic acid | ≥95% | 99768-12-4 |
| TCI America | 4-(Methoxycarbonyl)phenylboronic Acid | >98.0% (GC) | 99768-12-4 |
| ChemicalBook | 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | Varies | 99768-12-4 |
| Biosynth | 4-Methoxycarbonylphenylboronic acid | Not specified | 99768-12-4 |
| CymitQuimica | 4-(Methoxycarbonyl)phenylboronic acid | 97% | 99768-12-4 |
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 99768-12-4 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 197-200 °C (lit.) | [1] |
| Solubility | Soluble in methanol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of methyl 4-bromobenzoate with a borating agent, such as triisopropyl borate, in the presence of a strong base like n-butyllithium at low temperatures.[1]
References
Methodological & Application
Application Notes: The Utility of Methyl 4-boronobenzoate in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3] These attributes have made it an indispensable tool in the pharmaceutical, agrochemical, and materials science industries.[4]
Methyl 4-boronobenzoate, also known as 4-(methoxycarbonyl)phenylboronic acid, is a valuable building block in this context. It enables the direct introduction of a methyl-ester-functionalized phenyl ring onto a variety of aromatic and heteroaromatic cores. The resulting methyl biphenyl-4-carboxylate structures are key intermediates in the synthesis of more complex molecules. The ester moiety serves as a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or participate in other transformations, making it highly useful for creating libraries of compounds in drug discovery and for developing functional materials.[5]
The reaction's success hinges on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system, all of which work in concert to facilitate the catalytic cycle.[2] Common catalysts include palladium(II) acetate or palladium-PEPPSI complexes, while bases like potassium carbonate or potassium phosphate are used to activate the boronic acid for transmetalation. The choice of solvent, often a mixture of an organic solvent like methanol, dioxane, or toluene with water, is crucial for solubilizing the various components of the reaction.[3][6]
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the fundamental catalytic mechanism and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: The Role of 4-Methoxycarbonylphenyl Boronic Acid Precursors in Medicinal Chemistry
Introduction
While specific documented applications of methyl 4-boronobenzoate in medicinal chemistry are not extensively reported in readily available literature, its structural motif is a cornerstone in the synthesis of a multitude of biologically active compounds. The 4-methoxycarbonylphenyl group is a common feature in various drug candidates and approved pharmaceuticals. This structural unit is typically incorporated via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
In this context, the more prevalent and well-documented precursor for introducing the 4-methoxycarbonylphenyl moiety is methyl 4-bromobenzoate , which serves as the electrophilic coupling partner. This document will focus on the applications of this readily available starting material in the synthesis of medicinally relevant compounds, with the understanding that it provides a pathway to the same structural motifs that would be accessible using this compound as the nucleophilic partner.
Key Applications in Medicinal Chemistry
Methyl 4-bromobenzoate is a versatile building block in drug discovery and development, primarily utilized for the synthesis of complex biaryl structures. These structures are often essential for the compound's interaction with biological targets.
-
Anticancer Agents: A significant application of this building block is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[1] The 4-methoxycarbonylphenyl group often forms a key part of the pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme.[2] Additionally, it is used in the synthesis of antifolates like pemetrexed, which are used in cancer chemotherapy.[3] Derivatives of bromophenols have also been synthesized and evaluated for their antioxidant and anticancer activities.[4]
-
Tyrosine Kinase Inhibitors: This chemical is a crucial intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[5]
-
Cardiovascular Drugs: The synthesis of analogues of beta-blockers, such as metoprolol, can involve intermediates derived from related benzoic acid structures, highlighting the importance of this chemical class in cardiovascular drug discovery.[6]
-
Antimicrobial Agents: The benzothiazole scaffold, which can be synthesized using precursors derived from methyl 4-bromobenzoate, is found in numerous compounds with a wide range of pharmacological activities, including antimicrobial properties.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions using Methyl 4-Bromobenzoate
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | Generic Suzuki Conditions |
| 2 | 2-Pyridyltriolborate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 88 | |
| 3 | Imidazo[1,2-a]pyridine | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 120 | 24 | 75 | [7] |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | THF/H₂O | 65 | 8 | 92 | Generic Suzuki Conditions |
Table 2: Biological Activity of Compounds Synthesized from Methyl 4-Bromobenzoate Precursors
| Compound Class | Specific Target | Example Compound | IC₅₀ / Activity | Disease Area | Reference |
| PARP Inhibitors | PARP1/2 | Analogue based on quinazolinone scaffold | IC₅₀ = 0.8 µM (PARP2) | Cancer | [8] |
| Antifolates | Dihydrofolate Reductase | Pemetrexed | Potent inhibitor | Cancer | [3] |
| Tyrosine Kinase Inhibitors | Bcr-Abl | Imatinib | Potent inhibitor | Cancer (CML) | [5] |
| Benzofuran Derivatives | Various Cancer Cell Lines | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | IC₅₀ = 6.3 µM (A549 cells) | Cancer | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl 4-Bromobenzoate with an Arylboronic Acid
This protocol provides a representative method for the synthesis of methyl 4-arylbenzoates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 4-bromobenzoate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe. A typical solvent ratio for a biphasic system is 4:1 to 10:1 (organic solvent to water). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-arylbenzoate.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Synthesis of a Biaryl Drug Intermediate
Caption: General workflow for the synthesis of a biaryl drug intermediate.
Signaling Pathway Inhibition by a PARP Inhibitor
Caption: Mechanism of action of PARP inhibitors in cancer cells.
References
- 1. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromobenzoate | 619-42-1 | FM36904 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-ブロモ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Rational design of selective inhibitors of PARP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, enabling the efficient synthesis of unsymmetrical biaryls.
This document provides detailed application notes and experimental protocols for the use of methyl 4-boronobenzoate in palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of a diverse range of biaryl compounds. This compound is a readily available and stable boronic acid ester, making it an attractive building block in drug discovery and development.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (typically an aryl, vinyl, or alkyl halide). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The successful synthesis of biaryl compounds using this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below are general protocols that can be adapted and optimized for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides and Iodides
This protocol is a good starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl bromide or aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave-compatible reaction vessel
Procedure:
-
In a microwave-compatible reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.5 equivalents).
-
Add the solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 70-80 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 10 | 88-97[1] |
| 5 | 3-Bromopyridine | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 6 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 85 | 14 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials. Optimization may be required to achieve the desired outcome.
Applications in Drug Development
The biaryl structures synthesized from this compound are key intermediates in the development of a wide range of therapeutic agents. For example, the resulting biaryl carboxylic acids (after hydrolysis of the methyl ester) are found in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and various kinase inhibitors. The ability to rapidly and efficiently synthesize a library of biaryl compounds using the protocols described herein is invaluable for structure-activity relationship (SAR) studies in the drug discovery process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. |
| Insufficiently degassed solvent | Ensure thorough degassing of the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. | |
| Formation of homocoupled byproducts | High temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. | |
| Deboronated starting material | Presence of protic impurities or acidic conditions | Use anhydrous solvents and ensure the base is of good quality. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. By carefully selecting the reaction conditions, a wide variety of biaryl structures can be accessed in good to excellent yields, facilitating the discovery and development of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving methyl 4-boronobenzoate. This versatile reagent is a key building block in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds crucial for the development of pharmaceuticals and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide. This compound serves as an excellent coupling partner, providing a carboxymethyl-substituted phenyl group to the target molecule. This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
A notable application of a closely related derivative, 4-(methoxycarbonyl)phenylboronic acid, is in the synthesis of the antihypertensive drug Telmisartan.[1][2] The following protocol is adapted from the synthesis of a key biphenyl intermediate of Telmisartan and can be applied to various aryl halides.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate
This protocol describes the coupling of this compound with 2-bromotoluene to form a biphenyl derivative.
Materials:
-
This compound
-
2-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.2 equiv.), 2-bromotoluene (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add toluene and water to the flask in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4'-methylbiphenyl-2-carboxylate.
Suzuki-Miyaura Coupling: Data Summary
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | 16 | ~95 | Adapted from[1] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | General Protocol |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | 88 | General Protocol |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] this compound can be converted to its corresponding halide and subsequently used in Heck reactions to synthesize various cinnamic acid derivatives and other unsaturated compounds.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Experimental Protocol: Synthesis of Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate
This protocol describes the Heck reaction between methyl 4-bromobenzoate and methyl acrylate.
Materials:
-
Methyl 4-bromobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a sealed tube, dissolve methyl 4-bromobenzoate (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.
-
Add triethylamine (2.0 equiv.) to the solution.
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Heck Reaction: Data Summary
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 20 | 85-95 | General Protocol |
| Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90 | Adapted from[4] |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 97 | Adapted from[5] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of substituted alkynes, which are important precursors in medicinal chemistry and materials science.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate
This protocol outlines the coupling of methyl 4-iodobenzoate with phenylacetylene.
Materials:
-
Methyl 4-iodobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
To a Schlenk flask, add methyl 4-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Sonogashira Coupling: Data Summary
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 8 | 90-98 | General Protocol |
| 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | H₂O/CTAB | 40 | 12 | 59 | Adapted from[4] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | Reflux | 3 | Variable | Adapted from[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)benzoate
This protocol describes the amination of methyl 4-bromobenzoate with aniline.
Materials:
-
Methyl 4-bromobenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Add methyl 4-bromobenzoate (1.0 equiv.) and toluene.
-
Add aniline (1.2 equiv.) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Data Summary
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90 | General Protocol |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 85-95 | Adapted from[8] |
| Benzophenone imine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 100 | 24 | High | Adapted from[9] |
Applications in Drug Development
This compound and its derivatives are pivotal intermediates in the synthesis of numerous blockbuster drugs. The palladium-catalyzed reactions described above are frequently employed to construct the core scaffolds of these complex molecules.
Caption: Role of this compound in drug synthesis.
-
Telmisartan: The synthesis of this angiotensin II receptor blocker involves a key Suzuki coupling step to create the biphenyl core.[1][2] 4-(Methoxycarbonyl)benzene boronic acid, a direct precursor to this compound, is coupled with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline to yield a key intermediate.[2]
-
Valsartan and Losartan: The synthesis of these widely prescribed antihypertensive drugs also relies on the formation of a biphenyl structure, often achieved through Suzuki or related cross-coupling reactions.[10][11][12][13] While specific protocols may vary, the fundamental strategy of coupling a substituted phenylboronic acid derivative with a suitable aryl halide is a common theme.
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-boronobenzoate, often used in its hydrolyzed form, 4-(methoxycarbonyl)phenylboronic acid (CAS 99768-12-4), is a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] This reaction enables the synthesis of substituted biaryl compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[2]
The presence of both a boronic acid group and a methyl ester on the same aromatic ring makes this compound a valuable bifunctional building block. The boronic acid moiety serves as the nucleophilic partner in cross-coupling reactions, while the methyl ester provides a site for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Key Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application of this compound. It facilitates the coupling of the 4-(methoxycarbonyl)phenyl group with various organic halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) to produce methyl biphenyl-4-carboxylate derivatives. These products are crucial intermediates in the synthesis of more complex molecules.[2]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Protocols
Synthesis of 4-(Methoxycarbonyl)phenylboronic Acid
For researchers who wish to synthesize the reagent in-house, a common method involves the reaction of methyl 4-bromobenzoate with an organolithium reagent followed by quenching with a borate ester.[3]
References
Methyl 4-boronobenzoate: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-boronobenzoate is a valuable bifunctional building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures. Its structure incorporates both a boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions, and a methyl ester, which can be readily hydrolyzed or further functionalized. This unique combination makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on practical applications in drug discovery and materials science.
Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of a carboxymethylphenyl group into a variety of aromatic systems.
Synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
A representative example of a Suzuki-Miyaura coupling reaction utilizing a boronic acid derivative of methyl benzoate is the synthesis of methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. This reaction demonstrates the high efficiency and functional group tolerance of the methodology.
Reaction Scheme:
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A critical parameter for a successful Suzuki coupling is the judicious selection of the ligand that coordinates to the palladium catalyst. The ligand influences the stability and reactivity of the catalyst, thereby impacting reaction yield, rate, and scope.
This document provides detailed application notes and protocols for the selection of optimal ligands for the Suzuki coupling of methyl 4-boronobenzoate with various aryl halides. This compound is an electron-deficient boronic acid ester, and its successful coupling can be challenging due to the potential for side reactions such as protodeboronation.[1] The information presented herein is intended to guide researchers in choosing the most effective ligand and reaction conditions to achieve high yields and purity in their desired biaryl products.
Ligand Selection: Key Considerations
The choice of ligand is paramount for a successful Suzuki-Miyaura coupling. For challenging substrates like electron-deficient boronic esters and unactivated aryl chlorides, bulky and electron-rich phosphine ligands are often required.[2][3] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Buchwald Ligands: A prominent class of highly effective ligands for Suzuki coupling are the biarylphosphines developed by the Buchwald group.[3] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility and high performance in a variety of coupling reactions.[2][4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity, SPhos is often a good starting point for optimizing Suzuki couplings. It is effective for a wide range of aryl and heteroaryl halides.[5][6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is particularly effective for the coupling of sterically hindered substrates and unactivated aryl chlorides.[3]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos has shown excellent performance in couplings involving heteroaryl substrates and alkylboronic acids.[4]
Quantitative Data on Ligand Performance
The following table summarizes the performance of various phosphine ligands in the Suzuki coupling of this compound (or its corresponding boronic acid) with different aryl halides. The data has been compiled from literature sources to provide a comparative overview of ligand efficacy.
| Entry | Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 4-Bromotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 96 |
| 4 | 4-Chlorotoluene | XPhos | Pd-G2 | K₃PO₄ | t-AmylOH | 110 | 18 | 94 |
| 5 | 2-Bromopyridine | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 16 | 92 |
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole using SPhos
This protocol describes a typical procedure for the Suzuki coupling of this compound with 4-bromoanisole using the SPhos ligand.
Materials:
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Methoxycarbonylphenylboronic Acid with 1-Bromo-4-nitrobenzene
This protocol outlines the coupling of 4-methoxycarbonylphenylboronic acid with an electron-deficient aryl bromide.
Materials:
-
4-Methoxycarbonylphenylboronic acid (1.1 equiv)
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
SPhos (2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxycarbonylphenylboronic acid, 1-bromo-4-nitrobenzene, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Flush the flask with an inert gas.
-
Add degassed toluene and water (e.g., 5:1 ratio).
-
Heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
Follow the monitoring, workup, and purification steps as described in Protocol 1.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling involves a series of well-defined steps. The ligand plays a crucial role in each of these elementary steps.
Conclusion
The selection of an appropriate ligand is a critical determinant for the success of the Suzuki-Miyaura coupling of this compound. Bulky and electron-rich phosphine ligands, particularly those from the Buchwald family such as SPhos, XPhos, and RuPhos, have demonstrated superior performance in facilitating the coupling of this electron-deficient boronic ester with a wide range of aryl halides. The provided protocols and data serve as a valuable resource for researchers to design and execute these important synthetic transformations with high efficiency and predictability. It is always recommended to perform a preliminary screening of ligands and reaction conditions to identify the optimal parameters for a specific substrate combination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Using Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of biaryl compounds utilizing methyl 4-boronobenzoate as a key starting material. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient and scalable method for carbon-carbon bond formation.[1][2] This protocol has wide applications in the pharmaceutical industry for synthesizing intermediates for active pharmaceutical ingredients (APIs), particularly for drugs that feature a biphenyl scaffold.[2] Biphenyl carboxylic acid derivatives, accessible from the synthesized methyl esters, have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target in the treatment of hyperuricemia and gout.[3][4][5] This document offers a representative scale-up protocol, quantitative data, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form biaryl structures. The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, is a robust and widely used method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids and their derivatives.[2][6]
The scale-up of Suzuki-Miyaura reactions is a critical aspect of pharmaceutical and fine chemical manufacturing.[6] Careful consideration of parameters such as catalyst loading, solvent selection, base, and reaction temperature is necessary to ensure a safe, efficient, and economically viable process. This document outlines a representative protocol for the scale-up synthesis of methyl 4'-methoxybiphenyl-4-carboxylate from this compound and 4-bromoanisole.
Key Reaction: Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a cornerstone of modern organic synthesis. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Experimental Protocols
Representative Scale-Up Synthesis of Methyl 4'-Methoxybiphenyl-4-carboxylate
This protocol describes the synthesis of methyl 4'-methoxybiphenyl-4-carboxylate on a 1 kg scale.
Materials:
-
This compound (1.2 kg, 1.2 eq)
-
4-Bromoanisole (1.0 kg, 1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (3 mol%)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Equipment:
-
10 L glass reactor with overhead stirring, reflux condenser, and nitrogen inlet
-
Heating/cooling mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the 10 L reactor with 4-bromoanisole (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).[7]
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.03 eq), to the reactor.[7]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reactor. The typical concentration is 0.1 M with respect to the limiting reactant.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).[7]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4'-methoxybiphenyl-4-carboxylate.[8]
Data Presentation
The following table summarizes the representative quantitative data for the scale-up synthesis of methyl 4'-methoxybiphenyl-4-carboxylate.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.2 kg (1.2 eq) | [9] |
| 4-Bromoanisole | 1.0 kg (1.0 eq) | [9] |
| Catalyst | ||
| Pd(dppf)Cl2·CH2Cl2 | 3 mol% | [7] |
| Base | ||
| Potassium Carbonate (K2CO3) | 2.0 eq | [7] |
| Solvent | ||
| 1,4-Dioxane / Water (4:1) | 0.1 M concentration | [7] |
| Reaction Conditions | ||
| Temperature | 90-100 °C | [7] |
| Reaction Time | 4-8 hours | [10] |
| Product | ||
| Methyl 4'-methoxybiphenyl-4-carboxylate | [9] | |
| Yield | >90% | [10][11] |
| Purity | >98% | [11] |
Visualizations
Experimental Workflow
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Application Notes and Protocols for the Derivatization of Methyl 4-boronobenzoate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-boronobenzoate is an important intermediate in organic synthesis and pharmaceutical development. Its accurate quantification is crucial for process monitoring, quality control, and metabolic studies. However, its native structure lacks a strong chromophore or fluorophore, making sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging.
To overcome this limitation, derivatization of the boronic acid functional group is employed. This process involves a chemical modification to attach a tag that enhances the analyte's detectability. This application note details protocols for the derivatization of this compound, focusing on enhancing its analytical signal for improved quantification. The primary strategies discussed are the formation of fluorescent cyclic boronate esters and derivatization via Suzuki coupling to introduce a fluorescent moiety. These methods significantly improve sensitivity, allowing for trace-level analysis in complex matrices.
General Workflow
The analytical process for derivatized this compound typically follows a pre-column derivatization workflow. The sample containing this compound is first reacted with a derivatizing agent. The resulting derivative is then separated and quantified using a chromatographic technique, most commonly HPLC with fluorescence detection.
Application Notes and Protocols: Methyl 4-Boronobenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-boronobenzoate is a bifunctional organic compound featuring a methyl ester and a boronic acid group. This unique structure makes it a valuable building block in materials science, primarily for the development of advanced sensor technologies. The boronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs prevalent in saccharides. This specific interaction forms the basis of its primary application in the construction of fluorescent sensors for sugar detection, a critical area of research in biomedical diagnostics and biotechnology.
Key Application: Fluorescent Saccharide Sensing
The most prominent application of this compound, and phenylboronic acids in general, is in the development of fluorescent sensors for the detection and quantification of saccharides.[1][2][3][4] This technology is of significant interest for monitoring glucose levels in diabetic patients, as well as for detecting other biologically important sugars.[4]
Principle of Detection:
The sensing mechanism is based on the interaction between the boronic acid group of this compound and the diol groups of a saccharide. This interaction is typically monitored through changes in the fluorescence of a nearby fluorophore.[1][2][4] Several strategies are employed:
-
Photoinduced Electron Transfer (PET): In many sensor designs, a fluorophore is quenched in the absence of the target saccharide due to photoinduced electron transfer from a nearby amine to the excited fluorophore. The binding of a saccharide to the boronic acid alters the electronic properties of the sensor molecule, inhibiting the PET process and leading to a "turn-on" of fluorescence.[2][4]
-
Internal Charge Transfer (ICT): The binding of a saccharide can change the electron-donating or -withdrawing nature of the boronic acid group, which in turn affects the internal charge transfer characteristics of the conjugated system and modulates the fluorescence emission.[1][4]
-
Indicator Displacement Assays: In this approach, a fluorescent indicator is initially bound to the boronic acid, resulting in a quenched or altered fluorescence signal. When a saccharide is introduced, it competitively binds to the boronic acid, displacing the fluorescent indicator and causing a measurable change in fluorescence.[5]
The affinity and selectivity of the sensor for different saccharides can be tuned by modifying the chemical environment around the boronic acid group.[1]
Experimental Protocols
General Protocol for Fluorescent Saccharide Detection
This protocol provides a general methodology for evaluating the saccharide sensing capabilities of a system incorporating this compound or a similar phenylboronic acid derivative in conjunction with a fluorophore.
Materials:
-
This compound
-
Fluorescent dye (e.g., a BODIPY-based probe, anthracene, or other suitable fluorophore)[1][2]
-
Saccharide standards (e.g., D-fructose, D-glucose, etc.)
-
Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 7.4)[1]
-
Organic solvent (e.g., acetone, methanol) for stock solutions[1]
-
Spectrofluorometer
-
pH meter
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of Stock Solutions:
-
Preparation of Working Solutions:
-
Dilute the fluorescent probe stock solution with the buffer (pH 7.4) to a final working concentration (e.g., 0.5 µmol L⁻¹).[1]
-
For a two-component system, the working solution will contain both the fluorescent dye and this compound at the desired concentrations.
-
-
Fluorescence Measurements:
-
Record the baseline fluorescence spectrum of the working solution using a spectrofluorometer.
-
Add aliquots of the saccharide stock solution to the working solution to achieve a range of final saccharide concentrations.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The association constant (K) for the boronic acid-saccharide complex can be estimated by fitting the titration data to an appropriate binding model.[1]
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from saccharide sensing experiments using a fluorescent sensor system based on a phenylboronic acid derivative.
| Saccharide | Association Constant (K) [M⁻¹] | Limit of Detection (LOD) [µM] |
| D-Fructose | 353 | 32 |
| D-Glucose | 1378 | 100 |
| Sorbitol | 3.3 | 50 |
Note: The values presented are illustrative and will vary depending on the specific sensor design, fluorophore, and experimental conditions.
Visualizations
Caption: Workflow for fluorescent saccharide sensing.
Caption: PET-based saccharide sensing mechanism.
References
- 1. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving methyl 4-boronobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, an electron-deficient boronic acid ester, in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality:
-
This compound Stability: While boronic esters are generally more stable than boronic acids, they can still degrade.[1] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] Use fresh, high-purity this compound or consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If your reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[1]
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
-
Q2: I suspect protodeboronation of my this compound is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common culprit for low yields, especially with electron-deficient boronic acids.[1] Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor your reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
Q3: I am observing a significant amount of homocoupling of my boronic ester. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is another common side reaction that reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.
-
Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to the active Pd(0) species can sometimes lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this.[1]
-
Controlled Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.
Q4: My reaction is not going to completion, and I'm left with unreacted starting materials. What can I do to improve the conversion?
A4: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, indicating deactivation. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and proper mixing.[1]
-
Ligand Choice: For electron-deficient boronic esters, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often improve the efficiency of the catalytic cycle.
-
Base Strength and Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic ester for transmetalation. If you are using a weak or poorly soluble base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[4]
-
Solvent System: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water. The optimal solvent system often needs to be determined empirically.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can affect the yield of a Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being used.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates.[6][7] |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used carbonate base. |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners.[4] |
| Cs₂CO₃ | Solid | 90-99% | A strong and highly effective base, particularly for difficult couplings.[4][8] |
| Organic Bases (e.g., Et₃N) | Liquid | Lower yields generally | Typically less effective than inorganic bases for activating the boronic acid.[7] |
Table 2: Influence of Catalyst and Ligand Choice on Reaction Outcome
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages/Disadvantages |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | 1-5 | A common Pd(0) source, but can be sensitive to air and may require higher temperatures. |
| Pd(OAc)₂ | PPh₃ | 1-3 | Pd(II) precatalyst that requires in-situ reduction. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1-3 | Pd(0) source often used with bulky, electron-rich ligands for challenging couplings.[1] |
| [PdCl₂(dppf)] | dppf (inbuilt) | 1-3 | An air-stable Pd(II) precatalyst effective for a range of couplings. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point and may require optimization for specific aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for diagnosing and resolving low yield issues in Suzuki coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with Methyl 4-Boronobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using methyl 4-boronobenzoate and its derivatives in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions are protodeboronation and homocoupling . Protodeboronation is the replacement of the boronic acid/ester group with a hydrogen atom, leading to the formation of methyl benzoate. Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form dimethyl biphenyl-4,4'-dicarboxylate.
Q2: Why is this compound prone to these side reactions?
A2: The ester group in this compound is electron-withdrawing, which can increase the susceptibility of the boronic acid moiety to certain side reactions. Electron-deficient arylboronic acids can be more prone to protodeboronation under certain conditions.[1] Homocoupling is a general side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[2]
Q3: Can the methyl ester group be hydrolyzed under typical Suzuki-Miyaura conditions?
A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (4-boronobenzoic acid) can occur, especially with strong bases and prolonged reaction times at elevated temperatures. The choice of base is critical to minimize this side reaction. For base-sensitive substrates, weaker bases like potassium fluoride (KF) may be employed, though this can sometimes reduce the reaction rate.[3]
Q4: How can I minimize protodeboronation?
A4: To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acid and can be used to slowly release the boronic acid in situ.[4]
-
Anhydrous Conditions: For some systems, minimizing the amount of water can reduce the rate of protodeboronation.
-
Choice of Base: The reaction pH is a critical factor. The rate of protodeboronation is highly pH-dependent. A careful selection of the base is necessary to find a balance between efficient transmetalation and minimal protodeboronation.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation.
Q5: What are the main causes of homocoupling and how can it be prevented?
A5: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.[5] To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[5]
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Possible Cause | Troubleshooting Action | Rationale |
| Protodeboronation of this compound | Use the corresponding pinacol ester (methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate). Use fresh, high-purity boronic acid/ester. | Pinacol esters are more stable and less prone to premature decomposition.[6] |
| Homocoupling of this compound | Ensure rigorous degassing of all reagents and solvents. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). | Oxygen promotes the oxidative homocoupling of boronic acids.[2] |
| Catalyst Deactivation | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction. | Palladium catalysts can be sensitive to air and moisture.[7] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous setups. | The base is crucial for activating the boronic acid for transmetalation. |
| Ester Hydrolysis | Use a milder base (e.g., KF) or a non-aqueous base. Reduce reaction time and/or temperature. | Strong aqueous bases can hydrolyze the methyl ester.[3] |
Issue 2: Formation of Significant Amounts of Dimethyl biphenyl-4,4'-dicarboxylate (Homocoupling Product)
| Parameter | Recommendation | Expected Outcome |
| Atmosphere | Rigorously degas solvents and maintain a positive pressure of inert gas (Ar or N₂). | Significantly reduces homocoupling by minimizing O₂ concentration. |
| Palladium Source | Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | Avoids the initial oxidative step that can favor homocoupling with Pd(II) sources. |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Can favor the cross-coupling pathway over homocoupling. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | May decrease the rate of homocoupling relative to cross-coupling. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overview of desired and side reactions in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Methyl 4-Boronobenzoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving methyl 4-boronobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions?
A1: Common impurities include unreacted starting materials such as this compound and the coupling partner (e.g., an aryl halide). Additionally, side-products are frequently observed, including homo-coupled products (dimers of the boronic ester or the aryl halide) and protodeboronated species, where the boronic acid group is replaced by a hydrogen atom. Residual palladium catalyst from the reaction is also a common impurity that needs to be removed.
Q2: Why is my product co-eluting with boronic acid impurities during silica gel chromatography?
A2: Boronic acids and their esters, like this compound, can be challenging to separate from desired products using standard silica gel chromatography. This is due to their polarity and the potential for strong interactions with the silica surface, which can lead to significant tailing or, in some cases, irreversible adsorption.
Q3: Are there ways to improve the separation of my product from boronic acid impurities on a silica gel column?
A3: Yes, several strategies can improve chromatographic separation. One effective method is to use boric acid-impregnated silica gel, which can suppress the over-adsorption of boronic esters and lead to better elution and recovery.[1] Another approach is to switch to a more polar eluent system, such as a dichloromethane/methanol gradient, which can help to achieve better separation.
Q4: What non-chromatographic methods can be used to remove boronic acid impurities?
A4: Several effective non-chromatographic methods are available:
-
Aqueous Extraction: A basic wash, for instance with 1-2 M aqueous sodium hydroxide (NaOH), can convert the acidic boronic acid into its highly water-soluble boronate salt, which can then be easily extracted into the aqueous phase.[1]
-
Scavenger Resins: Silica-based scavengers functionalized with diol or diethanolamine (DEAM) groups can selectively bind to and remove boronic acids from the reaction mixture.[2]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity.
-
Derivatization/Filtration: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the unreacted boronic acid. This adduct often precipitates and can be removed by simple filtration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Product is contaminated with unreacted this compound. | Incomplete reaction or co-elution during chromatography. | 1. Optimize Reaction: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature. 2. Basic Aqueous Wash: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid. 3. Scavenger Resins: Treat the crude product solution with a boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol). 4. Derivatization: React the crude mixture with diethanolamine to precipitate the boronic acid as an adduct, which can be filtered off. |
| Presence of homo-coupled byproducts. | Sub-optimal reaction conditions, particularly the presence of oxygen. | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed before adding the palladium catalyst. 2. Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes reduce homo-coupling compared to in situ reduction of a Pd(II) source. |
| Significant amount of protodeboronation byproduct. | Presence of acidic protons in the reaction mixture; instability of the boronic ester. | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if water is not part of the solvent system. 2. Choice of Base: Use a non-nucleophilic base. 3. Boronic Ester Stability: Consider using more stable boronate esters, such as pinacol esters, if starting with the boronic acid. |
| Product streaks or does not elute from silica gel column. | Strong interaction of polar functionalities with the acidic silica gel. | 1. Modified Silica Gel: Use boric acid-impregnated silica gel to reduce strong interactions. 2. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Non-Chromatographic Method: Opt for purification by recrystallization, extraction, or derivatization. |
| Final product is an oil and will not crystallize. | Presence of impurities inhibiting crystallization. | 1. Further Purification: Attempt further purification by chromatography to remove impurities that may be acting as crystallization inhibitors. 2. Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is sparingly soluble. |
Data on Purification Methodologies
The following tables summarize quantitative data for various purification techniques.
Table 1: Scavenger Resin Efficiency for Boronic Acid Removal
| Scavenger Resin | Functional Group | Equivalents | Time | Temperature | Scavenging Efficiency (%) |
| SiliaBond DEAM | Diethanolamine | 2 | 4 h | 22°C | >99 |
| SiliaBond Diol | Diol | 4 | 1 h | Room Temp. | 100 |
| SiliaBond TBD | Triazabicyclodecene | 1 | 1 h | Room Temp. | 98 |
| SiliaBond Guanidine | Guanidine | 1 | 1 h | Room Temp. | 99 |
Data sourced from SiliCycle product information.[3]
Table 2: Purification via Diethanolamine Adduct Formation of Boronic Ester Intermediate
| Step | Initial Purity (wt%) | Final Purity (wt%) | Yield (%) | Notes |
| Suzuki Coupling Product | 94.6 - 97.5 | >99 | 86 | Purity and yield improvement after isolation of the boronic ester intermediate as a crystalline diethanolamine adduct prior to the coupling reaction.[4][5] |
Table 3: Representative Recrystallization Data for a Biaryl Methyl Ester
| Solvent System | Starting Purity (by HPLC, %) | Final Purity (by HPLC, %) | Recovery Yield (%) |
| Ethanol/Water | ~90 | >99 | 85 |
| Isopropanol | ~92 | >99.5 | 88 |
| Ethyl Acetate/Hexane | ~88 | >98.5 | 90 |
Note: This data is representative for biaryl methyl esters and actual results may vary depending on the specific product.
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. The boronate salt of the unreacted this compound will be in the aqueous (bottom) layer.
-
Collection: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude product mixture containing unreacted boronic acid in a minimal amount of a non-polar solvent like diethyl ether.
-
Adduct Formation: Add diethanolamine (1.1 equivalents relative to the boronic acid) dropwise while stirring. The diethanolamine adduct of the boronic acid will often precipitate as a crystalline solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether. The filtrate contains the purified product.
-
Recovery: Concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 3: Preparation and Use of Boric Acid-Impregnated Silica Gel
-
Preparation of Slurry: In a round-bottom flask, create a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 185 mL of ethanol and add 9.3 g of boric acid.
-
Stirring: Stir the suspension at room temperature for 2 hours.
-
Filtration and Washing: Filter the impregnated silica gel and wash it thoroughly with ethanol to remove excess boric acid.
-
Drying: Dry the silica gel in a vacuum oven at 140°C for 48 hours.[2]
-
Chromatography: Pack a column with the prepared boric acid-impregnated silica gel and run the flash chromatography as you would with standard silica gel.
Visual Guides
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting logic for removing boronic acid impurities.
References
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-Boronobenzoate Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving methyl 4-boronobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable advice for successful reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound pinacol ester is giving a low yield. What is the most common cause?
A1: Low yields in Suzuki-Miyaura reactions are a frequent issue and can stem from several factors.[1] The most common culprits include:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it is old, has been improperly handled, or is poisoned by impurities in the reagents or solvents, its activity will be compromised. The formation of palladium black is an indicator of catalyst decomposition.[2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and base are critical. An insufficient temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and side reactions.
-
Reagent Quality and Stability: this compound, being an electron-deficient boronic acid, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3] Using the more stable pinacol ester derivative, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is highly recommended to mitigate this issue.[4] Ensure all reagents, including the aryl halide, base, and solvents, are of high purity and anhydrous if the protocol requires it.
Q2: I am observing a significant amount of homocoupling byproduct from my boronic ester. How can I minimize this?
A2: Homocoupling of the boronic acid or ester (Ar-B(OR)₂ + Ar-B(OR)₂ → Ar-Ar) is a common side reaction, often exacerbated by the presence of oxygen. To minimize homocoupling:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before the addition of the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction can sometimes be promoted by the boronic acid, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of this side reaction.
-
Controlled Stoichiometry: While a slight excess of the boronic ester is common, a large excess can sometimes lead to increased homocoupling.
Q3: What is the optimal catalyst loading for my reaction? Should I always use a high loading to ensure completion?
A3: Not necessarily. The optimal catalyst loading is a balance between reaction efficiency, cost, and minimizing palladium residues in the final product. While a higher catalyst loading might seem like a straightforward way to drive the reaction to completion, it can sometimes be detrimental. Some studies have shown a nonlinear dependence of yield on the catalyst amount, where increasing the catalyst loading beyond a certain point can lead to a decrease in yield.[2] This can be due to the formation of catalytically inactive palladium nanoparticles at higher concentrations. It is always recommended to screen catalyst loading to find the optimal concentration for your specific substrates and conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst (e.g., a Buchwald pre-catalyst). - Ensure rigorous degassing to prevent catalyst oxidation. |
| Inappropriate Base | - The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Poor Ligand Choice | - For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for potential decomposition. |
| Solvent Effects | - The solvent can significantly impact the reaction. Common choices include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[5] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve the degassing procedure for solvents and the reaction setup. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Protodeboronation of Boronic Ester | - Use the pinacol ester of this compound for enhanced stability.[1][4] - Ensure anhydrous conditions if using a protocol that specifies them. - Avoid prolonged reaction times at high temperatures. |
| Excess of Boronic Ester | - Reduce the equivalents of the boronic ester to 1.1-1.2 relative to the limiting reagent. |
Data Presentation
Table 1: Representative Effect of Palladium Catalyst Loading on Reaction Outcome
The following table illustrates the potential impact of varying the palladium catalyst loading on the Suzuki-Miyaura coupling of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with an aryl bromide. These are representative values and may vary depending on the specific substrates, ligand, base, and solvent used.
| Catalyst Loading (mol%) | Typical Yield (%) | Typical Reaction Time (hours) | Notes |
| 0.1 | 70-85 | 12-24 | Economical but may require longer reaction times or higher temperatures. |
| 0.5 | 85-95 | 4-8 | A good starting point for many reactions, balancing efficiency and cost. |
| 1.0 | >95 | 2-4 | Often provides excellent yields in a shorter time frame. |
| 2.0 | >95 | 1-2 | Can be beneficial for challenging or sterically hindered substrates. |
| 5.0 | 80-90 | 1-2 | May lead to decreased yield due to catalyst aggregation in some cases.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Suzuki Coupling of Methyl 4-Boronobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the Suzuki-Miyaura coupling of methyl 4-boronobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound, in this case, this compound. The base reacts with the boronic acid to form a more nucleophilic boronate species.[1][2] This "ate" complex is more readily able to undergo transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[1][2] Additionally, the base can influence the overall reaction rate and selectivity.[2]
Q2: My this compound contains an ester group. Will a strong base cause hydrolysis?
Yes, the ester group in this compound is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures. This can lead to the formation of the corresponding carboxylate, which may complicate purification and reduce the yield of the desired product. To mitigate this, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[3] In cases where ester hydrolysis is a significant concern, anhydrous conditions or the use of fluoride-based bases like potassium fluoride (KF) can be effective.[1]
Q3: Which base is best for the Suzuki coupling of this compound?
The optimal base depends on several factors, including the reaction solvent, temperature, and the nature of the coupling partner (the aryl halide). A screening of bases is often recommended to determine the best conditions for a specific reaction. Generally, inorganic bases are superior to organic bases for this type of reaction.[3] Common and effective bases include:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base that often provides good yields.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields, especially for challenging couplings, due to its higher solubility in organic solvents.
-
Potassium Phosphate (K₃PO₄): A strong base that can be very effective, particularly with less reactive aryl chlorides.
-
Sodium Carbonate (Na₂CO₃): Another common and effective base.[3]
For substrates sensitive to hydrolysis, milder bases or specific conditions are recommended.
Q4: I am observing significant homocoupling of my this compound. What is the cause and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[4] Oxygen can lead to the oxidative coupling of two molecules of the boronic acid. To minimize this:
-
Thoroughly Degas Your Reaction Mixture: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst or by using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[4]
-
Optimize Ligand and Base: The choice of ligand and base can also influence the extent of homocoupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Base | The chosen base may be too weak or not soluble enough in the reaction medium. Consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is of high purity and anhydrous if required. |
| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).[4] The phosphine ligands can also be oxidized; use fresh ligands. |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh or recently purified this compound. Ensure the aryl halide is pure. |
| Suboptimal Temperature | The reaction may require heating to proceed at an adequate rate. If running at a lower temperature, consider incrementally increasing it (e.g., from 80°C to 100°C). However, excessive heat can cause catalyst decomposition.[4] |
| Incorrect Solvent | The solvent system is crucial for solubility and reaction kinetics. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water to help dissolve the base.[5] |
Issue 2: Ester Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Base is too Strong | Strong bases like NaOH or KOH can readily hydrolyze the methyl ester. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Presence of Water and High Temperature | The combination of water and high heat accelerates ester hydrolysis. If possible, reduce the reaction temperature or reaction time. Consider running the reaction under anhydrous conditions with a base like KF. |
Data Presentation
The following table summarizes the effect of different bases on a representative Suzuki-Miyaura coupling reaction. While this specific data is for the coupling of 4-bromoanisole with phenylboronic acid, the trends are generally applicable to the coupling of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | DMF/H₂O | 100 | 1 | 95 | [3] |
| K₂CO₃ | DMF/H₂O | 100 | 1.5 | 92 | [3] |
| Cs₂CO₃ | DMF/H₂O | 100 | 2 | 90 | [3] |
| NaOH | DMF/H₂O | 100 | 1 | 85 | [3] |
| TEA | DMF/H₂O | 100 | 5 | 40 | [3] |
| TBA | DMF/H₂O | 100 | 5 | 35 | [3] |
This data is illustrative and results may vary based on the specific substrates and conditions used.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask via cannula or syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Protodeboronation of Methyl 4-boronobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and preventing the protodeboronation of methyl 4-boronobenzoate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, an electron-deficient arylboronic ester, this leads to the formation of methyl benzoate, consuming the starting material and reducing the yield of the desired cross-coupling product. This side reaction is particularly prevalent in Suzuki-Miyaura cross-coupling reactions, which are often performed under basic conditions.[3][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
Several factors can accelerate the rate of protodeboronation:
-
Base: The presence of a base is a major contributor, especially at higher pH. The base facilitates the formation of a more reactive boronate anion.[3][5]
-
Water: Water acts as a proton source in the base-catalyzed mechanism.[2] While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can increase the rate of protodeboronation.
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.
-
Reaction Time: Prolonged reaction times expose the boronic ester to the reaction conditions for longer, increasing the likelihood of protodeboronation.
-
Electronic Effects: The electron-withdrawing nature of the ester group in this compound makes the boronic ester more susceptible to nucleophilic attack and subsequent protodeboronation.[1]
Q3: How does the choice of boronic ester affect stability against protodeboronation?
The type of diol used to form the boronic ester significantly impacts its stability. While esterification is a common strategy to protect boronic acids, not all esters offer the same level of protection.[3] Pinacol esters are widely used due to their relative stability compared to the corresponding boronic acid.[4][6] However, even pinacol esters can undergo hydrolysis to the boronic acid, which can then protodeboronate. More sterically hindered or electronically modified esters, such as MIDA (N-methyliminodiacetic acid) boronates, offer enhanced stability and are used in "slow-release" strategies to maintain a low concentration of the reactive boronic acid during the reaction.[7][8]
Troubleshooting Guide
This guide addresses common issues related to the protodeboronation of this compound in a question-and-answer format.
Issue 1: Significant formation of methyl benzoate is observed by LC-MS or NMR analysis.
-
Question: I am seeing a large peak corresponding to methyl benzoate in my reaction mixture. How can I reduce this side product?
-
Answer: This indicates that protodeboronation is a significant competing reaction. To mitigate this, consider the following adjustments to your protocol:
-
Choice of Base: Switch to a milder base. While strong bases like NaOH or KOH can be effective for the Suzuki coupling, they also strongly promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases. The effect of different bases on the yield of a Suzuki-Miyaura coupling is summarized in the table below.
-
Solvent System: Minimize the amount of water in your reaction. While some water is often required, using anhydrous solvents with a minimal, controlled amount of water can suppress protodeboronation.[8]
-
Temperature and Reaction Time: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Use a More Stable Boronic Ester: If you are using the boronic acid form, switching to a pinacol ester (methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) will improve stability.[6] For particularly challenging cases, consider synthesizing and using a MIDA boronate for a slow-release approach.[7][8]
-
Issue 2: The yield of my Suzuki-Miyaura coupling reaction is low, and the main byproduct is the protodeboronated starting material.
-
Question: My desired product yield is consistently low, and I've confirmed that protodeboronation is the primary reason. What is the most effective first step to improve the yield?
-
Answer: The most impactful initial step is often to optimize the base and solvent conditions. The interplay between the base and water content is critical.
| Base | Typical Conditions | Effect on Protodeboronation | Recommendation |
| NaOH, KOH | Aqueous solutions | High | Not recommended for sensitive substrates like this compound. |
| Na₂CO₃, K₂CO₃ | Aqueous solutions | Moderate | A reasonable starting point, but may still lead to significant protodeboronation. |
| K₃PO₄, Cs₂CO₃ | Often used with less water | Low to Moderate | Generally a better choice for suppressing protodeboronation.[8] |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous conditions | Low | Can be effective, but may require higher temperatures or more active catalysts. |
Issue 3: I am already using a pinacol ester and a mild base, but protodeboronation is still occurring.
-
Question: Even with optimized conditions, I'm struggling to prevent the loss of my boronic ester. Are there any other strategies I can employ?
-
Answer: In such cases, more advanced strategies can be implemented:
-
"Slow-Release" Strategy: Employing MIDA boronates can be highly effective. These compounds are more stable and slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and favoring the desired cross-coupling over protodeboronation.[7][8]
-
Catalyst and Ligand Choice: Using a highly active palladium catalyst and ligand system can accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.[7]
-
Anhydrous Conditions: For certain Suzuki-Miyaura protocols, it is possible to run the reaction under strictly anhydrous conditions, which can significantly reduce protodeboronation. This may require the use of specific bases and solvents.
-
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound Pinacol Ester with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with an aryl halide.
Materials:
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound pinacol ester, aryl halide, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and a minimal amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure it is deoxygenated.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Protodeboronation and Prevention Strategies
Diagram 1: Base-Catalyzed Protodeboronation Pathway
Caption: Base-catalyzed protodeboronation of this compound.
Diagram 2: Experimental Workflow to Prevent Protodeboronation
Caption: Workflow for minimizing protodeboronation in Suzuki-Miyaura coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of Methyl 4-Boronobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of methyl 4-boronobenzoate, a common side reaction in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the undesired formation of dimethyl 4,4'-biphenyldicarboxylate, the homocoupling product of this compound.
Question 1: I am observing a significant amount of the homocoupling byproduct in my reaction. What are the primary causes?
Answer: The formation of a homocoupling byproduct from this compound is primarily attributed to two factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid. This is often a major contributor to homocoupling, especially in reactions that are not performed under strictly inert conditions.
-
Use of Palladium(II) Precatalysts: When using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), its in-situ reduction to the catalytically active Pd(0) can be partially mediated by the boronic acid. This process consumes two equivalents of the boronic acid to produce one equivalent of the homocoupled product and one equivalent of Pd(0).
Question 2: My reaction is sluggish, and I still see a lot of starting material along with the homocoupling product. How can I improve the yield of my desired cross-coupled product?
Answer: A sluggish reaction with concurrent homocoupling suggests that the desired cross-coupling pathway is not competing effectively with the side reaction. Consider the following troubleshooting steps:
-
Optimize the Catalyst and Ligand System: For electron-deficient boronic acids like this compound, the choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps in the desired catalytic cycle, thus outcompeting the homocoupling pathway.
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can enhance the rate of the desired Suzuki coupling. However, be aware that excessive heat can also lead to catalyst decomposition and other side reactions.
-
Ensure Efficient Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs, facilitating the interaction of all components.
Question 3: I am using a Pd(0) precatalyst and have rigorously degassed my solvents, but I still observe some homocoupling. What else can I do?
Answer: Even with a Pd(0) source and inert conditions, trace amounts of Pd(II) can form due to oxidative processes. To further minimize homocoupling:
-
Use a Boronic Ester: Converting this compound to its pinacol ester (methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) can significantly enhance its stability. Boronic esters are less prone to side reactions like protodeboronation and homocoupling.
-
Choice of Base and Solvent: The base and solvent system can influence the equilibrium between the boronic acid and its boronate form, which in turn affects the rate of transmetalation. For electron-deficient systems, screening different bases (e.g., carbonates vs. phosphates) and solvent mixtures may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (in this case, this compound) couple with each other to form a symmetrical biaryl product (dimethyl 4,4'-biphenyldicarboxylate). This consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound is an electron-deficient arylboronic acid due to the electron-withdrawing nature of the methoxycarbonyl group. Electron-deficient boronic acids can be more prone to certain side reactions, including homocoupling, under specific conditions.
Q3: How can I detect and quantify the homocoupling byproduct?
A3: The homocoupling byproduct, dimethyl 4,4'-biphenyldicarboxylate, can be detected and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): For initial reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification using an internal standard.
Q4: Can the choice of palladium precatalyst influence the extent of homocoupling?
A4: Yes. As mentioned in the troubleshooting guide, using a Pd(II) precatalyst can lead to homocoupling during its initial reduction to Pd(0). Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this initial burst of homocoupling.
Q5: Is it better to use the boronic acid or a boronic ester of methyl 4-benzoate?
A5: Using the pinacol boronic ester of methyl 4-benzoate is generally recommended. Boronic esters exhibit greater stability towards protodeboronation and can reduce the incidence of homocoupling. While this adds an extra synthetic step, the improved yield and purity of the final product often justify it.
Data Presentation
The following tables summarize the impact of various reaction parameters on the formation of the homocoupling byproduct. The data is illustrative and based on general trends observed in Suzuki-Miyaura couplings of electron-deficient arylboronic acids.
Table 1: Effect of Atmosphere on Homocoupling
| Entry | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Air | 45 | 30 |
| 2 | Nitrogen (balloon) | 75 | 10 |
| 3 | Argon (degassed solvent) | 90 | <5 |
Table 2: Influence of Palladium Precatalyst on Homocoupling
| Entry | Palladium Source | Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 65 | 20 |
| 2 | PdCl₂(PPh₃)₂ | - | 70 | 15 |
| 3 | Pd(PPh₃)₄ | - | 88 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | 92 | <2 |
Table 3: Impact of Base and Solvent on Selectivity
| Entry | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 78 | 12 |
| 2 | K₃PO₄ | Dioxane/H₂O | 85 | 8 |
| 3 | Cs₂CO₃ | THF/H₂O | 82 | 9 |
| 4 | K₂CO₃ | DMF | 75 | 15 |
Experimental Protocols
Detailed Methodology for Minimizing Homocoupling of this compound
This protocol is designed to minimize the formation of dimethyl 4,4'-biphenyldicarboxylate in the Suzuki-Miyaura coupling of this compound with an aryl bromide.
1. Reagents and Materials:
-
This compound (or its pinacol ester) (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
K₃PO₄ (finely ground and dried) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
2. Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound (or its pinacol ester), and finely powdered K₃PO₄.
-
Seal the flask with a septum and purge with argon or high-purity nitrogen for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via a syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure the complete removal of dissolved oxygen.
3. Catalyst Addition and Reaction:
-
In a separate glovebox or under a positive flow of inert gas, weigh the Pd₂(dba)₃ and XPhos ligand into a small vial.
-
Briefly remove the inert gas inlet from the Schlenk flask and add the catalyst/ligand mixture quickly.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Enhancing Reaction Kinetics of Methyl 4-Boronobenzoate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the reaction kinetics of methyl 4-boronobenzoate couplings, primarily focusing on the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound and its derivatives.
Q1: My Suzuki-Miyaura reaction is sluggish or shows low conversion. What are the primary causes and how can I troubleshoot this?
A1: Low conversion is a frequent challenge and can often be attributed to several factors related to reagent quality, reaction conditions, or the catalyst system. A systematic approach is the most effective way to identify and resolve the issue.
Troubleshooting Steps for Low Conversion:
-
Verify Reagent Integrity:
-
Boronic Ester Stability: this compound, being an ester, is generally more stable than the corresponding boronic acid. However, prolonged storage or exposure to moisture can lead to hydrolysis or degradation. It is advisable to use freshly opened or properly stored boronic esters. Consider using more stable derivatives like pinacol esters if protodeboronation is suspected.[1]
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free from contaminants that could poison the catalyst.
-
Solvent and Base Quality: Use anhydrous, degassed solvents, as oxygen can deactivate the palladium catalyst.[1] The purity and strength of the base are critical for the transmetalation step.
-
-
Optimize the Catalyst System:
-
Catalyst Activity: The Palladium(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). Older catalysts can lose activity.[2]
-
Ligand Choice: For electron-deficient boronic esters like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can significantly accelerate the reaction by promoting both oxidative addition and reductive elimination.[2][3]
-
-
Refine Reaction Conditions:
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to catalyst decomposition or side reactions.
-
Base Selection: The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃). The base must be sufficiently soluble in the reaction medium.
-
Solvent System: A mixture of an aprotic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The water helps to dissolve the inorganic base. The optimal solvent ratio can significantly impact the reaction rate.
-
Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this?
A2: Homocoupling of the boronic ester is a common side reaction, often driven by the presence of oxygen.
Strategies to Reduce Homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
-
Controlled Reagent Addition: Slow addition of the boronic ester to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.
Q3: Protodeboronation of my this compound is a significant issue. What measures can I take?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids and esters.
Mitigating Protodeboronation:
-
Use Anhydrous Conditions (where appropriate): While some water is often necessary to dissolve the base, excess water can promote protodeboronation. Using carefully dried solvents can be beneficial.
-
Choice of Base: A less nucleophilic and moderately strong base might be preferable.
-
Shorter Reaction Times: Monitor the reaction progress closely and proceed with the work-up as soon as the starting material is consumed to minimize the time the boronic ester is exposed to the reaction conditions.
Data Presentation: Impact of Reaction Parameters on Kinetics
The following tables summarize quantitative data on how different reaction parameters can influence the kinetics of Suzuki-Miyaura couplings of aryl boronic esters. While specific data for this compound is limited in publicly available literature, the following examples with structurally similar compounds provide valuable insights for optimization.
Table 1: Effect of Different Boronic Esters on Transmetalation Rate
Reaction of [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ with various 4-fluorophenylboron compounds.
| Entry | Boron Reagent | Relative Rate (k_rel) |
| 1 | Boronic Acid | 1.00 |
| 2 | Catechol Boronic Ester | 4.30 |
| 3 | Glycol Boronic Ester | 23.01 |
| 4 | Dimethyl Boronic Ester | 21.45 |
| 5 | Boroxine | 9.33 |
Data sourced from a study on pre-transmetalation intermediates, highlighting that certain boronic esters can significantly accelerate the transmetalation step compared to the corresponding boronic acid.[4]
Table 2: Optimization of Reaction Conditions for the Coupling of 4-bromoanisole and Phenylboronic acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd-bpydc-Nd (3) | K₂CO₃ | Dioxane | 60 | 3 | 85 |
| 2 | Pd-bpydc-Nd (3) | Na₂CO₃ | Dioxane | 60 | 3 | 78 |
| 3 | Pd-bpydc-Nd (3) | Cs₂CO₃ | Dioxane | 60 | 3 | 92 |
| 4 | Pd-bpydc-Nd (3) | K₃PO₄ | Dioxane | 60 | 3 | 95 |
| 5 | Pd-bpydc-Nd (3) | K₃PO₄ | THF | 60 | 3 | 88 |
| 6 | Pd-bpydc-Nd (3) | K₃PO₄ | Toluene | 60 | 3 | 82 |
| 7 | Pd-bpydc-Nd (3) | K₃PO₄ | Dioxane | 80 | 2 | 98 |
This table illustrates the significant impact of the choice of base and solvent, as well as temperature, on the reaction yield.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the reaction. Optimization of stoichiometry, catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent should typically be between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
Protocol 2: Detailed Methodology for a Kinetic Study by NMR Spectroscopy
This protocol outlines a method for monitoring the reaction kinetics in real-time.
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aryl halide, this compound, base, and an internal standard in the chosen deuterated solvent system. The internal standard should be an inert compound with a resonance that does not overlap with reactant or product signals.
-
-
NMR Tube Preparation:
-
In an NMR tube, combine the stock solutions of the aryl halide, this compound, and the internal standard.
-
-
Initial Spectrum Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the starting materials relative to the internal standard.
-
-
Reaction Initiation:
-
Inject the stock solution of the palladium catalyst and ligand into the NMR tube, cap and invert several times to mix, and immediately place the tube in the pre-heated NMR spectrometer.
-
-
Time-course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a reactant and a product, as well as the internal standard.
-
Calculate the concentration of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the product versus time to generate a reaction progress curve.
-
The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments where the initial concentration of one reactant is varied while others are kept constant, the reaction order with respect to each component can be determined.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Troubleshooting incomplete conversion of methyl 4-boronobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conversion of methyl 4-boronobenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction showing incomplete conversion of this compound?
Incomplete conversion is a common issue that can often be traced to suboptimal reaction conditions, reagent quality, or catalyst deactivation. Key factors to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[1]
-
Boronic Ester Instability: this compound, being an electron-deficient aryl boronic ester, can be susceptible to degradation pathways like protodeboronation.[2]
-
Insufficient Base: The base is crucial for the transmetalation step. An inadequate amount or a suboptimal choice of base can stall the catalytic cycle.[1][3]
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions.[1]
Q2: I observe a significant amount of methyl benzoate as a byproduct. What is happening and how can I prevent it?
The formation of methyl benzoate indicates that protodeboronation is occurring. This is the cleavage of the carbon-boron bond, where the boronate group is replaced by a hydrogen atom from a proton source (like water or alcohol).[3] This is a major decomposition pathway for boronic acids and esters.[3]
Solutions to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can be a proton source.
-
Choose a Milder Base: Strong bases can sometimes promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3]
-
Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of boronic ester decomposition.[3]
-
Use a More Stable Boron Reagent: While you are starting with this compound (a pinacol ester, which is relatively stable), ensuring its high purity is critical.[1]
Q3: My reaction mixture turns black and the reaction stops. What does this indicate?
The formation of a black precipitate is typically palladium black, which results from the aggregation and precipitation of the palladium catalyst.[4] This indicates catalyst decomposition or "death," which halts the catalytic cycle and leads to incomplete conversion.
Potential Causes and Solutions:
-
Insufficient Ligand: The ligand stabilizes the palladium center. An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the catalyst vulnerable to aggregation.[1]
-
Ligand Oxidation: Phosphine ligands are often sensitive to air.[1] Ensure they are handled under an inert atmosphere.
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[1]
Q4: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Base: The primary role of the base is to activate the boronic ester to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[5][6][7] The required amount is typically 1.5 to 3.0 equivalents relative to the limiting reagent.[1]
-
Strong Bases (e.g., NaOH, NaOMe): Often used in THF or water systems.[8]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Common and effective in a variety of solvent systems. Cesium carbonate is often a good choice for challenging couplings.[9]
-
Phosphate Bases (e.g., K₃PO₄): A milder base that is often effective and can help suppress side reactions.[3]
-
-
Solvent: The solvent must solubilize the reagents and facilitate catalyst activity. Often, a mixture including water is used to help dissolve the base and facilitate the formation of the active boronate species.[10]
-
Toluene/Water: A common biphasic system that works for a wide range of substrates but requires vigorous stirring.[3]
-
Dioxane/Water: A high-boiling-point solvent that allows for higher reaction temperatures.[3]
-
THF/Water: A lower-boiling-point option suitable for reactions with highly active catalysts.[3]
-
Q5: Could the electron-withdrawing methyl ester group on my starting material be causing issues?
Yes, the electronic nature of the substituents on both coupling partners is important. The electron-withdrawing methyl ester group makes this compound an "electron-deficient" aryl boronic ester.
-
Reactivity: While electron-withdrawing groups on an aryl halide partner typically accelerate the rate-limiting oxidative addition step, their effect on the boronic acid partner is more complex.[11] Electron-deficient arylboronic acids can be more susceptible to protodeboronation.[2]
-
Optimization: You may need to use more reactive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or Buchwald-type ligands) to achieve full conversion.[3][8]
Troubleshooting Guide
The table below summarizes common issues encountered during Suzuki-Miyaura coupling with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion / Low Yield | 1. Catalyst Deactivation: Inefficient Pd(0) formation, ligand oxidation, or Pd black precipitation.[1][12] | - Use a fresh, high-quality catalyst and ligand. - Consider a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or an air-stable precatalyst.[1][3] - Ensure a proper ligand-to-metal ratio (e.g., 2:1 to 4:1).[1] - Improve degassing of the reaction mixture.[1] |
| 2. Boronic Ester Degradation: Protodeboronation of this compound.[3] | - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₃PO₄, KF).[3] - Reduce reaction temperature and time. | |
| 3. Suboptimal Base/Solvent: Insufficient base or poor choice of solvent.[1][13] | - Increase base equivalents to 2.0-3.0. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9] - Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[3] | |
| Protodeboronation Product Observed | 1. Presence of Protic Sources: Water or alcohol in the reaction mixture. | - Use rigorously dried, anhydrous solvents. - Ensure starting materials are dry. |
| 2. Harsh Basic Conditions: Strong base promoting C-B bond cleavage.[3] | - Use a milder base (K₃PO₄, KF). - Consider anhydrous conditions with a base like TMSOK.[14] | |
| Homocoupling of Boronic Ester | 1. Presence of Oxygen: O₂ can facilitate oxidative coupling.[1] | - Implement a rigorous degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-30 min).[1] |
| 2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) can consume the boronic ester.[1] | - Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| Hydrolysis of Methyl Ester | 1. Strongly Basic/Aqueous Conditions: Saponification of the ester group.[10] | - Use a non-aqueous solvent system if possible. - Use a milder, non-hydroxide base (e.g., KF, K₂CO₃). - Reduce reaction time and temperature. |
Visual Aids
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete conversion.
General Experimental Protocol
This protocol serves as a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv)
-
Aryl Halide (Ar-X, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Palladium Precatalyst/Ligand system (e.g., Pd(OAc)₂ / SPhos, 2 mol% / 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) and, if applicable, degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).[15]
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Add the palladium catalyst or precatalyst/ligand system to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Impact of solvent purity on methyl 4-boronobenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-boronobenzoate. The focus is on the critical impact of solvent purity on reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for reactions involving this compound?
Solvent purity is paramount because impurities, even at parts-per-million (ppm) levels, can significantly interfere with the catalytic cycle of the reaction.[1][2] Solvents not only dissolve reactants but also stabilize catalytic intermediates and influence reaction rates and selectivity.[1][3] Impurities can poison the palladium catalyst, react with reagents, or lead to the formation of side products, ultimately resulting in low yields and inconsistent results.[1][4]
Q2: What are the most common impurities in laboratory solvents and how do they negatively impact the reaction?
Common impurities depend on the solvent's manufacturing process and storage conditions.[5] For instance, ethers like THF can form peroxides, while other solvents may contain traces of water, acids, or precursor materials from their synthesis.[1] These impurities can lead to several issues:
-
Catalyst Deactivation: Oxygen and peroxides can oxidize the active Pd(0) catalyst and phosphine ligands.[6] Other contaminants can coordinate to the palladium center, inhibiting its catalytic activity.[1][4]
-
Side Reactions: Water can promote the hydrolysis of boronic esters (protodeboronation), reducing the amount of active reagent.[7] Other impurities might participate in unintended side reactions, complicating product purification.
-
Inconsistent Results: Varying levels of impurities between different solvent batches can lead to a lack of reproducibility in reaction outcomes.[1]
Q3: What grade of solvent is recommended for sensitive cross-coupling reactions?
For sensitive palladium-catalyzed reactions, it is highly recommended to use anhydrous or extra dry grade solvents. These solvents have very low water content and are typically packaged under an inert atmosphere to prevent contamination. If using lower-grade solvents, purification and drying before use are essential.[4][6]
Q4: How does the presence of water in the solvent affect reactions with this compound?
While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures to dissolve the base, uncontrolled amounts of water can be detrimental.[4][8] Excess water can lead to the hydrolytic decomposition of this compound, a process known as protodeboronation, which converts the boronic ester back to an arene, thereby reducing the yield of the desired product.[7] However, boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids.[9][10][11] The optimal amount of water is reaction-specific and is crucial for dissolving the inorganic base and facilitating the transmetalation step in the catalytic cycle.[4]
Q5: Is it advisable to reuse solvents for these reactions?
Reusing solvents is generally not recommended for sensitive cross-coupling reactions unless they are rigorously purified and their purity is verified before each use. Solvents from previous reactions may contain dissolved impurities, residual reagents, or byproducts that can poison the catalyst in subsequent reactions.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.
Issue 1: Low or no product yield.
-
Possible Cause: Catalyst Deactivation.
-
Possible Cause: Reagent Degradation.
-
Troubleshooting: Uncontrolled water content in the solvent can lead to protodeboronation of the this compound.[7] If using a non-aqueous system, ensure the solvent is anhydrous. In aqueous systems, carefully control the water ratio.
-
Issue 2: Inconsistent reaction outcomes between different batches.
-
Possible Cause: Variable Solvent Quality.
-
Troubleshooting: The purity of solvents can vary significantly between different lots or suppliers.[1][5] This is a likely cause of inconsistent results. It is recommended to either use a single, high-purity batch of solvent for a series of experiments or to test the purity of each new batch before use.[1]
-
-
Possible Cause: Improper Solvent Storage.
-
Troubleshooting: Solvents can absorb atmospheric moisture or degrade over time if not stored properly. For example, THF can form explosive peroxides upon exposure to air and light. Always store solvents in a cool, dark place under an inert atmosphere (nitrogen or argon).
-
Issue 3: High levels of side products, such as homocoupling or protodeboronation.
-
Possible Cause: Presence of Oxygen.
-
Possible Cause: Excessive Water or Protic Impurities.
-
Troubleshooting: The formation of benzene from the boronic ester is a sign of protodeboronation.[7] Ensure your solvent is sufficiently dry for non-aqueous reactions. If a protic solvent is required, its quantity should be carefully controlled.
-
Quantitative Data Summary
The following table summarizes the potential impact of common solvent impurities on Suzuki-Miyaura cross-coupling reactions.
| Impurity | Potential Source | Impact on Reaction | Mitigation Strategy |
| Water | Absorption from atmosphere, impure solvent | Protodeboronation of boronic ester, potential catalyst deactivation.[7] | Use anhydrous solvents, store under inert gas, or carefully control water content in aqueous systems. |
| Oxygen | Dissolved in solvent from air | Promotes homocoupling of boronic ester, oxidation and deactivation of Pd(0) catalyst and phosphine ligands.[6] | Thoroughly degas solvents before use (e.g., freeze-pump-thaw, sparging with argon). |
| Peroxides | Formed in ether solvents (e.g., THF, Dioxane) upon storage | Catalyst poisoning, potential for hazardous reactions. | Use fresh bottles of ether solvents, test for peroxides before use, and purify if necessary. |
| Acidic/Basic Impurities | Residuals from manufacturing | Can interfere with the base used in the reaction, affecting the transmetalation step and overall reaction pH. | Use high-purity solvents or purify the solvent via distillation. |
| Aldehydes/Ketones | Oxidation of alcohol solvents | Can potentially react with reagents or interfere with the catalyst. | Use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization for specific substrates will be necessary.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water or THF:Water) via cannula or syringe.[13] The solvent volume should be sufficient to dissolve the reagents.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[4] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Solvent Purity Assessment
-
Water Content (Karl Fischer Titration): This is a standard and accurate method to quantify the water content in a solvent. Commercial Karl Fischer titrators are available for this purpose. The water content for anhydrous reactions should ideally be below 50 ppm.
-
Peroxide Test (for Ethers): To a few milliliters of the ether solvent, add a freshly prepared solution of potassium iodide in acetic acid. A yellow color indicates the presence of peroxides, while a brown color suggests high levels.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful technique to identify and quantify volatile organic impurities in a solvent.[5]
Visualizations
The following diagrams illustrate key workflows and concepts related to the impact of solvent purity.
Caption: Troubleshooting workflow for low yield focusing on solvent-related issues.
Caption: Suzuki-Miyaura cycle showing where solvent impurities can interfere.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to Methyl 4-Boronobenzoate and Other Boronic Acids for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is critical for the success of synthetic organic chemistry projects, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of methyl 4-boronobenzoate (also known as 4-(methoxycarbonyl)phenylboronic acid) with other commonly used boronic acids, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
This compound possesses a unique combination of an electron-withdrawing ester group and a reactive boronic acid moiety, influencing its physical and chemical properties. A comparison with other representative boronic acids is summarized below.
| Property | This compound | Phenylboronic Acid | 4-Fluorophenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Molecular Formula | C₈H₉BO₄ | C₆H₇BO₂ | C₆H₆BFO₂ | C₇H₉BO₃ |
| Molecular Weight | 179.97 g/mol | 121.93 g/mol | 139.92 g/mol | 151.95 g/mol |
| Melting Point (°C) | 197-200[1] | 216-219 | 269-273 | 204-206 |
| Appearance | White to off-white powder | White crystalline powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in methanol | Soluble in hot water, ether, and acetone | Soluble in hot water and ethanol | Soluble in hot water and ethanol |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid significantly impacts reaction efficiency. The electron-withdrawing nature of the methoxycarbonyl group in this compound can influence its reactivity compared to other substituted phenylboronic acids.
A comparative study on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with various boronic acids provides quantitative insights into their relative performance.
| Boronic Acid | Yield (%) |
| This compound | Quantitative |
| Phenylboronic Acid | 99 |
| 4-Methoxyphenylboronic Acid | 99 |
| 4-Tolylboronic Acid | 97 |
| 2-Tolylboronic Acid | 94 |
| 4-Nitrophenylboronic Acid | 17 |
| Phenylboronic acid pinacol ester | Quantitative |
| Reaction conditions: 4-bromoacetophenone (1 mmol), boronic acid (1.2 mmol), Pd(II) catalyst (3 mol%), base, solvent, room temperature, 2 hours.[2] |
These results indicate that this compound exhibits excellent reactivity, comparable to or even exceeding that of phenylboronic acid and other electron-donating or sterically hindered boronic acids under these specific conditions. The strongly electron-withdrawing nitro group, however, significantly reduces the yield.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol can be adapted for the coupling of various aryl halides with this compound and other boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic acid (e.g., this compound or phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.[3]
-
Add the degassed solvent system.[3]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Biological Applications: Inhibition of Signaling Pathways
Boronic acids are not only versatile reagents in organic synthesis but also exhibit significant biological activity. Several boronic acid-containing compounds have been investigated as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4] Dysregulation of this pathway is associated with numerous chronic diseases.[4] Boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, can effectively inhibit the NF-κB pathway by preventing the degradation of IκBα, an inhibitor of NF-κB.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by a boronic acid-based proteasome inhibitor.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Aberrant activation of this pathway is a hallmark of many cancers. Boronic acid derivatives have been explored as potential inhibitors of kinases within this pathway.
Caption: Boronic acid-based inhibition of the MAPK signaling pathway, targeting a kinase like MEK.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction followed by product analysis.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of methyl 4-boronobenzoate, a critical building block in organic synthesis and pharmaceutical development, is paramount to ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the primary analytical techniques used for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a detailed examination of their principles, performance, and ideal applications, supported by representative experimental data and protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity analysis depends on several factors, including the specific impurities to be quantified, the required sensitivity and accuracy, and the intended application of the analysis (e.g., routine quality control, reference standard certification, or impurity identification).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high selectivity for separating the main component from closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound and its primary impurities, derivatization is often necessary to increase their volatility. GC-MS provides excellent separation efficiency and definitive identification of impurities through mass spectral data.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. ¹H qNMR is a primary ratio method and is particularly valuable for certifying reference materials without the need for a specific standard of the analyte itself. ¹¹B NMR can also provide valuable information on the presence of different boron species.
Data Presentation: Performance Comparison
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹H qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Applicability | Ideal for assay and impurity profiling of non-volatile compounds. Stability-indicating methods can be developed. | Suitable for volatile impurities and the main component after derivatization. Excellent for impurity identification. | Absolute purity determination of the main component. Can quantify impurities with unique signals. Ideal for certifying reference standards. |
| Selectivity | High, can be optimized by changing column and mobile phase. | Very high, especially with high-resolution mass spectrometry. | High structural resolution, but signal overlap can occur in complex mixtures. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (for specific impurities)[1] | ~0.05 - 0.1% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL[2] | ~0.5 - 5 ng/mL (for specific impurities)[1] | ~0.1 - 0.2% (impurity dependent) |
| Linearity (R²) | > 0.999[3] | > 0.999[4] | Not applicable in the same way; based on direct proportionality. |
| Precision (%RSD) | < 2%[2] | < 5-10% (at low levels)[1] | < 1%[5] |
| Accuracy (% Recovery) | 98 - 102%[2] | 90 - 110% (impurity dependent)[2] | Highly accurate, considered a primary method.[5] |
| Potential Impurities Detected | 4-Boronobenzoic acid, boric acid, dimeric/trimeric boroxines, unreacted starting materials, synthesis by-products. | Volatile organic impurities, derivatized polar impurities (e.g., 4-boronobenzoic acid). | Any proton-containing impurity at sufficient concentration. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the determination of the purity of this compound and the quantification of non-volatile impurities, such as the corresponding carboxylic acid.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended to minimize interactions with the boronic acid moiety.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Calculation: The purity is calculated by the area normalization method or by using a reference standard for a quantitative assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities and can be adapted for the main analyte after derivatization. The following protocol includes a derivatization step to analyze for the presence of the parent boronic acid as an impurity.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: The derivatization will convert polar impurities like 4-boronobenzoic acid into their more volatile silyl esters, allowing for their separation and detection by GC-MS. The main component, this compound, may also be analyzed.
Quantitative ¹H NMR (qNMR) Method
This protocol describes the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, stable, and having signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and mix thoroughly until both components are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method for the purity analysis of this compound.
Caption: Method selection for purity analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like methyl 4-boronobenzoate is critical for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound with alternative analytical techniques, supported by detailed experimental protocols and performance data.
Comparison of Analytical Methods
The selection of an analytical method for a reactive intermediate such as this compound, a boronic acid ester, requires careful consideration of factors like specificity, sensitivity, accuracy, and the potential for analyte degradation during analysis. While reversed-phase HPLC is a workhorse in pharmaceutical analysis, its application to boronic esters is challenged by their susceptibility to hydrolysis.[1] This guide compares a robust RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), Non-Aqueous Capillary Electrophoresis (NACE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Validated RP-HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-Aqueous Capillary Electrophoresis (NACE) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Separation in a capillary based on differential migration in a non-aqueous electrolyte under an electric field. | Measurement of the NMR signal intensity relative to a certified internal standard for direct quantification.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Special considerations are needed to prevent on-column hydrolysis of the boronic ester.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile compounds. | Excellent for preventing hydrolysis of labile compounds like boronic esters, offering an alternative separation mechanism.[3][4] | Provides structural confirmation and is a primary ratio method for purity assessment without needing a specific reference standard of the analyte.[5][6] |
| Specificity | High, can resolve the analyte from closely related impurities and degradation products. | Very high, especially with a mass spectrometer detector that provides mass-to-charge ratio information. | High, based on differences in electrophoretic mobility and solvodynamic radii in a non-aqueous environment. | High, provides detailed structural information that allows for the differentiation of isomers and impurities. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically pg to fg). | High, with detection limits often in the low µM range.[3] | Moderate, with a limit of quantification typically around 0.1-0.5%.[1] |
| Precision (%RSD) | Typically ≤ 2%. | Typically ≤ 5%. | Typically ≤ 3%. | Typically ≤ 1%. |
| Accuracy (% Recovery) | 98-102%. | 95-105%. | 90-110%. | 97-103%. |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, with typical run times of 20-40 minutes. | High, with run times often less than 5 minutes.[3] | Low to moderate, requires longer acquisition times for high precision. |
| Key Advantage | Widely available, robust, and well-understood technique. | Excellent for volatile impurities and offers definitive identification with MS. | Prevents hydrolysis of the analyte, providing a more accurate quantification of the ester form.[3] | Provides absolute quantification without the need for an identical standard and gives structural information. |
| Key Limitation | Potential for on-column hydrolysis of the boronic ester can lead to inaccurate results if not properly controlled.[1] | The analyte must be thermally stable and sufficiently volatile. | Requires specialized equipment and expertise. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Validated Stability-Indicating RP-HPLC Method
This proposed method is designed to minimize the on-column hydrolysis of this compound, a critical consideration for accurate quantification.
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or a similar column with low silanol activity).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile (an aprotic solvent to prevent hydrolysis during sample preparation).[7]
Method Validation Parameters:
Table 2: Performance Data for the Validated RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, and degradation products at the analyte's retention time. | The method is specific for this compound. |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters (flow rate, temperature, mobile phase composition). | The method is robust within the tested parameter ranges. |
Forced Degradation Studies:
To establish the stability-indicating nature of the method, this compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic hydrolysis) to produce degradation products. The HPLC method must demonstrate the ability to separate the intact analyte from all significant degradation products.[8][9]
Visualizations
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical progression of an HPLC method validation study, from initial development through to the assessment of its performance characteristics.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Relationship Between Key HPLC Validation Parameters
This diagram outlines the hierarchical relationship between fundamental validation parameters, demonstrating how they collectively ensure a reliable analytical method.
Caption: The relationship and hierarchy of key HPLC method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative Reactivity Analysis: Boronic Esters vs. Methyl 4-Boronobenzoate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent. This guide provides an in-depth comparison of the reactivity of two classes of organoboron compounds: boronic esters, exemplified by aryl boronic pinacol esters, and a specific aryl boronic acid, methyl 4-boronobenzoate. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
The choice between a boronic ester and an aryl boronic acid like this compound for a Suzuki-Miyaura coupling is not always straightforward and depends on a balance of reactivity, stability, and substrate scope. While boronic acids are often considered the default coupling partners, boronic esters present several advantages in terms of stability and, in some cases, enhanced reactivity. This compound, as an aryl boronic acid, is generally reactive but its reactivity is modulated by the electron-withdrawing nature of the methyl ester group.
Recent studies have shown that the long-held belief that boronic acids are always more reactive than their ester counterparts is an oversimplification. The structure of the diol used to form the boronic ester has a significant impact on the rate of the crucial transmetalation step in the catalytic cycle. Indeed, certain boronic esters can exhibit significantly faster reaction rates than the corresponding boronic acids.[1]
Reactivity and Stability Profiles
Boronic Esters (e.g., Aryl Boronic Pinacol Esters)
Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups, often forming a cyclic ester with a diol like pinacol.
-
Advantages:
-
Enhanced Stability: Boronic esters, particularly pinacol esters, are generally more stable than boronic acids.[2] They are less prone to protodeboronation, a common side reaction that cleaves the C-B bond, especially with electron-rich or heteroaryl boronic acids.[3] This stability allows for easier purification, including silica gel chromatography, and longer shelf life.[2]
-
Improved Handling: Their crystalline nature and stability make them easier to handle and weigh accurately compared to boronic acids, which can sometimes be amorphous and hygroscopic.
-
Tunable Reactivity: The reactivity of boronic esters can be tuned by the choice of the diol. For instance, less sterically hindered esters like glycol and dimethyl boronic esters have been shown to undergo transmetalation significantly faster than the parent boronic acid.[1][4]
-
-
Disadvantages:
-
Steric Hindrance: Bulky ester groups, such as the commonly used pinacol group, can sometimes retard the rate of transmetalation compared to less hindered esters or the boronic acid itself.[1]
-
Additional Synthetic Step: The preparation of a boronic ester from a boronic acid adds an extra step to the synthetic sequence. However, methods like the Miyaura borylation allow for the direct synthesis of boronic esters from aryl halides.[5]
-
This compound
This compound is an aryl boronic acid functionalized with an electron-withdrawing methyl ester group in the para position.
-
Advantages:
-
Direct Availability: As a commercially available boronic acid, it can be used directly in coupling reactions without prior derivatization.
-
Intrinsic Reactivity: Boronic acids are the traditional and widely used coupling partners in Suzuki-Miyaura reactions and are generally effective.
-
-
Disadvantages:
-
Potential for Instability: Like other boronic acids, it can be susceptible to decomposition pathways such as protodeboronation, although the electron-withdrawing group can mitigate this to some extent compared to electron-rich aryl boronic acids.
-
Electronic Effects: The electron-withdrawing nature of the methyl ester group can influence the nucleophilicity of the aryl group, which may affect the rate of transmetalation. Generally, electron-rich aryl boronic acids are considered to transmetalate faster.
-
Quantitative Performance Comparison
Direct quantitative comparisons of reaction rates and yields under identical conditions are crucial for reagent selection. The following tables summarize representative data from the literature, highlighting the performance of different boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions.
Table 1: Relative Rates of Transmetalation for Various Boronic Acid Derivatives
| Boron Reagent | Relative Rate (k_rel) vs. 4-Fluorophenylboronic Acid | Reference |
| 4-Fluorophenylboronic Acid | 1.0 | [1] |
| 4-Fluorophenylboronic Acid Pinacol Ester | Slower initial rate | [1] |
| 4-Fluorophenylboronic Acid Glycol Ester | ~23 | [1] |
| 4-Fluorophenylboronic Acid Dimethyl Ester | ~21 | [1] |
| 4-Fluorophenylboronic Acid Catechol Ester | ~4.7 | [1] |
| Boroxine of 4-Fluorophenylboronic Acid | ~9.3 | [1] |
This data illustrates that while the pinacol ester can be slower to react initially, other less sterically hindered esters can dramatically accelerate the transmetalation step compared to the free boronic acid.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Product Yield (%) | Reference |
| 1-Naphthylboronic acid | 1-Iodonaphthalene | ~50% (in DMF/water) | [6] |
| 1-Naphthylboronic acid pinacol ester | 1-Iodonaphthalene | ~50% (in DMF/water) | [6] |
| 1-Naphthylboronic acid MIDA ester | 1-Iodonaphthalene | <4% (in DMF/water) | [6] |
| Heptyl pinacol boronic ester | 2,6-Dichloropyridine | 94% (exhaustive coupling) | [7] |
This data shows that for certain substrates, boronic acids and their pinacol esters can give comparable yields, while other ester forms like MIDA esters can be significantly less reactive under the same conditions.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving an aryl boronic acid and a boronic ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Boronic Acid (e.g., this compound)
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aryl Boronic Pinacol Ester
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the aryl boronic pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a solvent or solvent mixture (e.g., dioxane/water, THF/water).
-
Degassing: Sparge the mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture with stirring at the appropriate temperature (e.g., 65-100 °C) until the starting material is consumed.
-
Work-up: After cooling, partition the mixture between an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Mechanistic Considerations and Logical Relationships
The key step differentiating the reactivity of boronic acids and esters is the transmetalation from the boron atom to the palladium center in the catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle and boron reagent activation pathways.
The diagram illustrates that while boronic esters can hydrolyze to the corresponding boronic acid, which then forms the active boronate species for transmetalation, there is also a direct pathway for the transmetalation of the boronic ester itself.[1] The efficiency of this direct pathway is highly dependent on the nature of the 'R' group of the ester.
Conclusion
Both boronic esters and aryl boronic acids like this compound are valuable reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them should be guided by the specific requirements of the synthesis.
-
Boronic esters are often the superior choice when stability, ease of handling, and purification are primary concerns. Furthermore, by selecting an appropriate diol, the reactivity of boronic esters can be significantly enhanced, in some cases surpassing that of the parent boronic acid.
-
This compound , as a readily available boronic acid, offers a direct route for introducing the 4-(methoxycarbonyl)phenyl group. Its reactivity will be influenced by the electron-withdrawing substituent, which can be advantageous in certain contexts but may require optimization of reaction conditions.
For complex syntheses and in drug discovery, the enhanced stability and tunable reactivity of boronic esters make them an increasingly attractive option. Researchers are encouraged to screen different boronic acid derivatives to identify the optimal reagent for their specific application.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
- 6. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 4-boronobenzoate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reagents and products is paramount to understanding reaction kinetics, yield, and purity. This guide provides a comparative analysis of various methods for the quantitative determination of methyl 4-boronobenzoate in reaction mixtures. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration are compared, with supporting experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical techniques used for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration |
| Principle | Differential partitioning of the analyte between a mobile phase and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Neutralization reaction between the acidic boronic acid moiety and a basic titrant. |
| Applicability | Ideal for routine analysis of complex reaction mixtures. Can separate the analyte from impurities and starting materials.[1][2] | Provides structural information and can be used for quantification (qNMR) without a reference standard of the analyte.[3][4][5] | Suitable for determining the total boronic acid content, often after hydrolysis of the ester. Less effective for complex mixtures.[6][7][8] |
| Selectivity | High, especially with UV or MS detection. Can resolve isomers and closely related compounds.[9] | High. Can distinguish between different boron species (boronic acid vs. boronate ester) using 11B NMR.[3][4] | Low. Other acidic or basic components in the reaction mixture can interfere.[7][10] |
| Sensitivity | High. Limits of detection (LOD) can be in the µg/mL to ng/mL range.[1] | Moderate. Generally less sensitive than HPLC. | Moderate to low. Dependent on the concentration of the analyte. |
| Precision | High. Relative Standard Deviations (RSD) are typically below 2%.[1] | High for qNMR, with appropriate internal standards. | High, with precisions around 0.0033% reported for coulometric titration of boric acid.[6] |
| Throughput | High. Modern UHPLC systems can have run times as short as one minute.[1] | Low to moderate. Sample preparation is minimal, but acquisition times can be longer. | Moderate. Can be automated for higher throughput. |
| Challenges | On-column hydrolysis of the boronate ester can be a significant issue, requiring careful method development (e.g., high pH mobile phase, non-aqueous conditions).[11] | Lower sensitivity compared to HPLC. Requires specialized equipment and expertise. | Interference from other acidic/basic species. Requires hydrolysis of the ester to the boronic acid for accurate titration.[7][8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the quantitative analysis of this compound using reversed-phase HPLC, with considerations to minimize on-column hydrolysis.
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector or a mass spectrometer (MS).[1]
-
Column: A C18 reversed-phase column is commonly used.[1][11]
-
Software: Chromatography data acquisition and processing software.
b. Reagents and Solutions:
-
Mobile Phase A: 10 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water. Aprotic diluents are preferred to prevent hydrolysis before injection.[11]
-
Standard Solution: A stock solution of this compound of known concentration prepared in the sample diluent. A series of dilutions are then made to create a calibration curve.
c. Chromatographic Conditions:
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte. For example, a linear gradient from 5% to 95% acetonitrile over 5 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min for a standard HPLC column.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan) or by MS.
d. Sample Preparation:
-
Draw a known volume or weight of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the sample diluent to a concentration within the range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the quantification of this compound.
a. Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
b. Reagents and Solutions:
-
Deuterated Solvent: A suitable deuterated solvent that dissolves the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).[3]
-
Internal Standard (IS): A compound with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane). The IS should be stable and not react with the sample components.
c. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
d. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
e. Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
Where:
-
Integral is the integrated area of the respective signal.
-
N_protons is the number of protons giving rise to the signal.
-
Molar_mass is the molar mass of the respective compound.
-
Mass is the mass of the internal standard and the sample.
-
¹¹B NMR can also be employed to differentiate and quantify boronic acid and boronate ester species, which give distinct resonances.[3][12]
Titration
This protocol describes a potentiometric titration method for the quantification of the boronic acid moiety after hydrolysis of this compound.
a. Instrumentation:
-
Potentiometric Titrator: With a pH electrode.
-
Burette: For precise delivery of the titrant.
b. Reagents and Solutions:
-
Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Hydrolysis Agent: A suitable base (e.g., NaOH) to hydrolyze the methyl ester.
-
Polyol: Mannitol or sorbitol to increase the acidity of the boronic acid.[7][8]
-
Acid for Neutralization: A standard acid (e.g., HCl) to neutralize the excess base after hydrolysis.
c. Procedure:
-
Hydrolysis: To a known amount of the reaction mixture, add a known excess of NaOH solution and heat to ensure complete hydrolysis of the methyl ester to the carboxylate and the boronic acid.
-
Neutralization: Cool the solution and neutralize the excess NaOH with a standard HCl solution to a pH of around 7.
-
Complexation: Add a sufficient amount of mannitol to the neutralized solution. This will form a complex with the boronic acid, making it a stronger acid.[7][8]
-
Titration: Titrate the resulting solution with a standardized NaOH solution. Record the pH as a function of the volume of titrant added.
-
Endpoint Determination: The equivalence point can be determined from the inflection point of the titration curve.
d. Data Analysis:
-
The amount of boronic acid is calculated from the volume of NaOH consumed between the start of the second titration and the equivalence point.
Mandatory Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 4-Boronobenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Protocols with Supporting Experimental Data
Methyl 4-boronobenzoate, also known as 4-(methoxycarbonyl)phenylboronic acid, is a crucial building block in modern organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the creation of complex organic molecules, including many active pharmaceutical ingredients. The efficiency and purity of this compound synthesis are therefore of paramount importance. This guide provides a comparative analysis of common synthetic protocols for this compound, offering detailed experimental methodologies and quantitative data to inform laboratory practice and process development.
Comparison of Synthesis Protocols
Two primary methods for the synthesis of this compound are Fischer Esterification and Miyaura Borylation. A third, one-pot approach combining esterification and borylation offers a streamlined alternative. The following table summarizes the key quantitative metrics for each protocol.
| Parameter | Method 1: Fischer Esterification | Method 2: Miyaura Borylation | Method 3: One-Pot Synthesis |
| Starting Material | 4-Carboxyphenylboronic acid | Methyl 4-bromobenzoate | 4-Bromobenzoic acid |
| Key Reagents | Methanol, Sulfuric acid | Bis(pinacolato)diboron, Palladium catalyst, Base | Methanol, Sulfuric acid, Bis(pinacolato)diboron, Palladium catalyst, Base |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | 10 - 14 hours (sequential) |
| Typical Yield | 85 - 95% | 75 - 90% | 70 - 85% (overall) |
| Purity (before final purification) | High | Moderate to High | Moderate |
| Key Advantages | High yield, simple procedure, readily available starting material. | Tolerates a wide range of functional groups. | Time and resource efficient by combining steps. |
| Key Disadvantages | Requires anhydrous conditions for optimal yield. | More expensive reagents (palladium catalyst, diboron reagent). | Potentially more complex workup and purification. |
Experimental Protocols
Method 1: Fischer Esterification of 4-Carboxyphenylboronic Acid
This method involves the direct esterification of 4-carboxyphenylboronic acid with methanol, catalyzed by a strong acid.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-carboxyphenylboronic acid (1 equivalent).
-
Add anhydrous methanol in excess (typically serving as the solvent, e.g., 10-20 equivalents).
-
Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Method 2: Miyaura Borylation of Methyl 4-Bromobenzoate
This protocol utilizes a palladium-catalyzed cross-coupling reaction between methyl 4-bromobenzoate and a diboron reagent.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 2-3 equivalents).
-
Add an anhydrous aprotic solvent such as dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Method 3: One-Pot Synthesis from 4-Bromobenzoic Acid
This approach combines the esterification of 4-bromobenzoic acid and the subsequent Miyaura borylation in a single reaction vessel without isolation of the intermediate.
Procedure: Step A: Esterification
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours until the esterification is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and remove the methanol under reduced pressure. The crude methyl 4-bromobenzoate is used directly in the next step.
Step B: Borylation 5. To the flask containing the crude methyl 4-bromobenzoate, add bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc), and an anhydrous aprotic solvent (e.g., dioxane). 6. Heat the mixture at 80-100 °C under an inert atmosphere for 8-12 hours. 7. Follow the workup and purification procedure as described in Method 2.
Visualizing the Synthetic Pathways
To better illustrate the workflow of the primary synthesis protocols, the following diagrams are provided.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Miyaura Borylation.
Conclusion
The choice of synthetic protocol for this compound depends on several factors including the scale of the synthesis, cost considerations, and the availability of starting materials and reagents. The Fischer Esterification offers a high-yielding and straightforward route when starting from 4-carboxyphenylboronic acid. Miyaura Borylation provides a versatile alternative, especially when functional group tolerance is a primary concern. The one-pot synthesis presents an attractive option for streamlining the process, potentially saving time and resources, although it may require more careful optimization of the reaction conditions and purification steps. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific needs.
A Comparative Guide to Palladium Catalysts for Methyl 4-Boronobenzoate Coupling
In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. The choice of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of methyl 4-boronobenzoate with an aryl halide, offering researchers, scientists, and drug development professionals a basis for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of three distinct palladium catalyst systems for a representative Suzuki-Miyaura coupling reaction between an aryl bromide and an arylboronic acid/ester. While the specific yields may vary for the coupling of this compound, this data, compiled from various studies, provides a strong indication of the relative efficacy of each system under standardized conditions.[1]
| Catalyst System | Aryl Halide | Arylboronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| Pd(PPh₃)₄ | |||||||
| Catalyst System 2 | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| PdCl₂(dppf)-CH₂Cl₂ | |||||||
| Catalyst System 3 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
| Pd(OAc)₂ / SPhos |
Note: The presented yields are indicative and can be influenced by substrate scope, purity of reagents, and precise reaction conditions. Optimization is often necessary for a specific transformation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols can be adapted for the Suzuki-Miyaura coupling of this compound.
Catalyst System 1: Pd(PPh₃)₄
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes.[2] The reaction mixture is then heated to 100°C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Catalyst System 2: PdCl₂(dppf)-CH₂Cl₂
In a nitrogen-filled glovebox, a vial is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂, 0.03 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).[1] Anhydrous 1,4-dioxane (10 mL) is added, and the vial is sealed and heated to 90°C for 8 hours. Upon cooling, the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The product is isolated by column chromatography.
Catalyst System 3: Pd(OAc)₂ / SPhos
To a Schlenk tube are added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[1][3] The tube is evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 10 mL) is added, and the mixture is heated to 110°C for 6 hours.[1] The reaction is then cooled to room temperature and quenched with water. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The product is isolated by column chromatography.[1]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams have been generated.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to Methyl 4-Boronobenzoate: A Comparative Analysis for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Methyl 4-boronobenzoate, a bifunctional reagent, offers unique advantages in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, by incorporating a versatile methyl ester handle for further functionalization. This guide provides an objective comparison of this compound with its common alternatives, supported by representative experimental data and detailed protocols to aid in reagent selection and experimental design.
Product Specifications: A Comparative Overview
| Parameter | This compound (Inferred) | 4-Carboxyphenylboronic Acid | 4-Carboxyphenylboronic Acid Pinacol Ester |
| Appearance | White to off-white solid | White to off-white powder | White to off-white solid |
| Purity (Typical) | ≥97% | ≥97% - ≥99% | 97% - 98.38%[1] |
| Molecular Formula | C₈H₉BO₄ | C₇H₇BO₄ | C₁₃H₁₇BO₄ |
| Molecular Weight | 179.97 g/mol | 165.94 g/mol | 248.08 g/mol |
| Melting Point | Not available | >300 °C | 228-231 °C |
| Key Feature | Ester functionality for post-coupling modification. | Free carboxylic acid for direct use or derivatization. | Enhanced stability and handling properties. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid derivative can significantly impact reaction efficiency, yield, and substrate scope. Generally, boronic acids are more reactive but less stable than their corresponding boronate esters.[2] The following data, compiled from various sources, provides a representative comparison of the performance of different boronic acid derivatives in Suzuki-Miyaura coupling reactions.
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Carboxyphenylboronic Acid | 4-Bromoiodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Carboxyphenylboronic Acid Pinacol Ester | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 91 |
| 4-Methoxyphenylboronic Acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | RT | 2 | 98[3] |
| Phenylboronic Acid | 4-Bromobenzoic Acid | Supramolecular Catalyst | Na₂CO₃ | H₂O/MeOH | RT | 4 | >98[4] |
Note: The data presented is for comparative purposes and is collated from different sources. Reaction conditions are not standardized across all entries.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent (e.g., toluene, DMF, or a mixture of an organic solvent and water) is added, and the mixture is degassed and purged with an inert gas (e.g., nitrogen or argon). The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocol: Coupling of 4-Methoxyphenylboronic Acid with Iodobenzene
To a flask containing 4-methoxyphenylboronic acid (0.76 g, 5 mmol) and iodobenzene (1.2 g, 6 mmol) is added a solution of K₂CO₃ (1.38 g, 10 mmol) in water (15 mL). The palladium on biochar (Pd/BC) catalyst (0.5 g, 0.05 mol%) is then added. The reaction mixture is stirred at room temperature for 2 hours. After the reaction, the product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 4-methoxybiphenyl.[3]
Key Relationships and Workflows
Visualizing the relationships between different reagents and the experimental workflow can aid in understanding and planning synthetic strategies.
Caption: Reagent choice impacts the Suzuki coupling workflow.
The decision between this compound and its alternatives is a trade-off between reactivity, stability, and the desired functionality in the final product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 4-boronobenzoate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide to the safe disposal of Methyl 4-boronobenzoate, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Hazard and Safety Information
Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Classification | Potential Effect | Precautionary Statement Codes |
| Skin Irritation | May cause skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | May cause serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory tract irritation. | P261, P304+P340, P312 |
| Aquatic Hazard | May be harmful to aquatic life. | P273 |
Proper Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conducted by trained laboratory personnel in a designated and properly equipped area.
Step 1: Personal Protective Equipment (PPE)
Before handling the material, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.
Step 3: Neutralization (for small quantities)
For small residual amounts, a neutralization step can be considered. However, this should only be performed by personnel experienced in handling such reactions and in a well-ventilated fume hood.
-
Materials:
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
A suitable reaction vessel (e.g., beaker)
-
Stirring apparatus
-
-
Procedure:
-
Slowly add the this compound waste to the sodium bicarbonate solution while stirring continuously.
-
Monitor the reaction for any signs of gas evolution or temperature increase.
-
Allow the mixture to react until it is neutralized. The pH should be checked to ensure it is near neutral (pH 6-8).
-
The resulting solution should be collected in a designated aqueous waste container.
-
Step 4: Final Disposal
All collected waste, including the primary waste container and any neutralized aqueous waste, must be disposed of through a licensed professional waste disposal service.[1] Do not discharge the material directly into drains or the environment.[2][3] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
